Tamra-peg3-nhs
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H46N4O11 |
|---|---|
Molecular Weight |
746.8 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-acetamidoethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C24H22N2O3.C15H24N2O8/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;1-12(18)16-5-7-23-9-11-24-10-8-22-6-4-15(21)25-17-13(19)2-3-14(17)20/h5-14H,1-4H3;2-11H2,1H3,(H,16,18) |
InChI Key |
OZCRARNINACCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TAMRA-PEG3-NHS: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent labeling reagent TAMRA-PEG3-NHS, detailing its chemical structure, physicochemical and spectral properties, and its application in biological research. The information herein is intended to equip researchers with the necessary knowledge for the effective use of this versatile tool in labeling proteins and other biomolecules for downstream analysis.
Core Structure and Properties
This compound is a functionalized fluorescent dye composed of three key moieties: a tetramethylrhodamine (B1193902) (TAMRA) fluorophore, a 3-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. The TAMRA component provides a bright, orange-red fluorescence, while the hydrophilic PEG spacer enhances water solubility and reduces steric hindrance during conjugation. The NHS ester group allows for the efficient covalent labeling of primary amines on target molecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₈H₄₂N₄O₁₁ | [1] |
| Molecular Weight | 730.76 g/mol | [1][2] |
| Appearance | Dark colored solid | |
| Solubility | Soluble in DMSO, DMF | [3] |
| Storage | Store at -20°C, desiccated and protected from light | [4] |
Spectral Properties
The spectral characteristics of the TAMRA fluorophore are central to its utility. The following table outlines the key spectral properties, which are based on the closely related 5-TAMRA NHS ester, as the PEG linker has a negligible effect on the fluorophore's spectral performance.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 541 - 553 nm | |
| Emission Maximum (λem) | 567 - 579 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 | |
| Correction Factor (CF₂₈₀) | 0.19 |
Experimental Protocols
The primary application of this compound is the covalent labeling of biomolecules containing primary amines. The following protocols provide a general framework for protein labeling and characterization.
Protein Labeling with this compound
This protocol details the steps for conjugating this compound to a protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography, desalting column)
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF. This should be done immediately before use.
-
Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching:
-
(Optional) Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the colored fractions containing the labeled protein.
-
-
Storage:
-
Store the labeled protein conjugate at 4°C for short-term storage or in aliquots at -20°C for long-term storage, protected from light.
-
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~541 nm, A_max).
-
Calculate the DOL using the following formula:
DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the λex of TAMRA.
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in cm⁻¹M⁻¹).
-
ε_dye = Molar extinction coefficient of TAMRA (84,000 cm⁻¹M⁻¹).
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm (0.19 for 5-TAMRA).
-
Application in Signal Transduction Research
A key application of this compound is in the study of cellular signaling pathways. By labeling cell surface proteins, researchers can visualize and track their localization, trafficking, and interactions, which are fundamental to understanding signal transduction.
Example Application: Labeling of Cell Surface Proteins
In a typical experiment, a specific antibody or ligand that binds to a cell surface receptor involved in a signaling pathway can be labeled with this compound. These fluorescently labeled molecules can then be used to stimulate cells and monitor the downstream events, such as receptor internalization, clustering, or co-localization with other signaling proteins, using fluorescence microscopy or flow cytometry.
The following table presents representative data from an experiment labeling cell surface proteins on HeLa cells, demonstrating how labeling efficiency can be quantified.
| Concentration of this compound (µM) | Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |
| 1 | 30 | 1500 ± 120 | 85 ± 5 |
| 5 | 30 | 4500 ± 350 | 98 ± 2 |
| 10 | 30 | 8200 ± 600 | >99 |
| 5 | 15 | 2800 ± 210 | 92 ± 4 |
| 5 | 60 | 4800 ± 400 | 99 ± 1 |
Visualizations
The following diagrams, generated using Graphviz, illustrate the key chemical reaction and experimental workflow.
References
An In-depth Technical Guide to Amine Labeling with TAMRA-PEG3-NHS
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the mechanism, protocols, and critical parameters for the successful covalent labeling of amine-containing molecules using TAMRA-PEG3-NHS.
Introduction to Amine-Reactive Labeling
N-Hydroxysuccinimide (NHS) esters are among the most prevalent reagents for modifying biomolecules that contain primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] The this compound ester is a specialized labeling reagent featuring three key components:
-
TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that enables robust detection in the orange-red spectrum.
-
PEG3 (Polyethylene Glycol, 3 units): A hydrophilic spacer that enhances aqueous solubility and provides a flexible linker, minimizing steric hindrance between the dye and the target biomolecule.[3]
-
NHS (N-Hydroxysuccinimide) Ester: A highly reactive functional group that specifically targets primary amines to form stable covalent bonds.[4]
This combination makes this compound a versatile tool for a wide range of applications, including fluorescence microscopy, flow cytometry, immunoassays, and affinity-based proteomics.[3]
Core Mechanism of Action
The labeling reaction proceeds via a nucleophilic acyl substitution. The primary amine (-NH₂), present on the N-terminus of a polypeptide chain or the side chain of a lysine (B10760008) residue, acts as a nucleophile. Its lone pair of electrons attacks the electron-deficient carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable, covalent amide bond.
This reaction is highly specific for primary aliphatic amines under optimal pH conditions. While side reactions with other nucleophilic groups like tyrosines, serines, and thiols can occur, the resulting esters are less stable and prone to hydrolysis, making the primary amine linkage the predominant stable product.
References
A Technical Guide to the Fluorescence Spectrum and Quantum Yield of TAMRA-PEG3-NHS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of Tetramethylrhodamine (TAMRA)-PEG3-NHS, a widely used fluorescent probe in biological and biomedical research. This document outlines its fluorescence spectrum, quantum yield, and the experimental protocols necessary to verify these characteristics.
Core Photophysical Properties
TAMRA-PEG3-NHS is a highly versatile fluorescent dye valued for its brightness and photostability. The addition of a three-unit polyethylene (B3416737) glycol (PEG) spacer enhances its solubility in aqueous buffers and minimizes steric hindrance when conjugated to biomolecules. The N-hydroxysuccinimide (NHS) ester group allows for efficient and stable labeling of primary amines on proteins, peptides, and other biological molecules.
Data Presentation
The key quantitative data for TAMRA-PEG3 derivatives are summarized in the table below. It is important to note that the exact spectral characteristics can be influenced by environmental factors such as the solvent, pH, and the nature of the conjugated biomolecule.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~546 - 553 nm | The peak wavelength of light absorbed by the fluorophore. |
| Emission Maximum (λem) | ~565 - 579 nm | The peak wavelength of light emitted by the fluorophore.[1][2] |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength (measured in Methanol). |
| Fluorescence Quantum Yield (Φ) | ~0.1 | The ratio of photons emitted to photons absorbed. This value is for the closely related 5-TAMRA NHS ester.[3] The quantum yield for TAMRA dyes can range from 0.1 to 0.3.[4] |
Experimental Protocols
Accurate characterization of the fluorescence properties of this compound is critical for its effective use in quantitative assays. The following sections detail standardized protocols for determining the fluorescence spectrum and quantum yield.
Measurement of Fluorescence Spectrum
This protocol outlines the general procedure for measuring the excitation and emission spectra of a fluorescent dye.
Materials:
-
Fluorometer
-
Quartz cuvettes
-
Solvent (e.g., phosphate-buffered saline, ethanol)
-
This compound solution of known concentration
Procedure:
-
Instrument Warm-up: Allow the fluorometer's light source to warm up for at least 30 minutes to ensure stable output.
-
Solvent Blank: Record the fluorescence spectrum of the solvent alone to identify any background signals.
-
Excitation Spectrum:
-
Set the emission monochromator to the expected emission maximum of the dye (e.g., 575 nm).
-
Scan a range of excitation wavelengths (e.g., 480 nm to 570 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the determined excitation maximum (e.g., 553 nm).
-
Scan a range of emission wavelengths (e.g., 560 nm to 700 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum.
-
Determination of Relative Fluorescence Quantum Yield
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
This compound solution (sample)
-
A fluorescent standard with a known quantum yield and similar spectral properties (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Solvent
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the this compound sample and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Using a fluorometer, record the fluorescence emission spectrum for each dilution of both the sample and the standard.
-
The excitation wavelength should be the same as that used for the absorbance measurements.
-
-
Integrate Fluorescence Intensity: For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance. The data should yield a linear relationship.
-
Calculate Quantum Yield: The quantum yield of the this compound sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if they are different).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in this guide.
References
Navigating Aqueous Environments with TAMRA-PEG3-NHS: An In-depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of TAMRA-PEG3-NHS, a widely used fluorescent labeling reagent, in aqueous buffers. Understanding these core characteristics is paramount for the successful design and execution of bioconjugation experiments, ensuring optimal labeling efficiency and reproducibility. This document delves into the principles governing its behavior in solution, presents quantitative data for practical application, and provides detailed experimental protocols for handling and analysis.
Core Principles: Solubility and Stability of this compound
This compound is a derivative of the bright and photostable fluorophore, Tetramethylrhodamine (TAMRA). It is functionalized with a three-unit polyethylene (B3416737) glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester. The PEG linker enhances the hydrophilicity of the molecule, which can improve its solubility in aqueous solutions and reduce non-specific binding during labeling experiments[1][2]. The NHS ester is a reactive group that forms a stable amide bond with primary amines on target biomolecules, such as the lysine (B10760008) residues of proteins[3].
Solubility in Aqueous Buffers
While the PEG3 linker improves water solubility compared to non-PEGylated TAMRA-NHS esters, the direct dissolution of solid this compound in aqueous buffers can be challenging. The established and recommended practice is to first prepare a concentrated stock solution in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4][5]. This stock solution is then added to the aqueous reaction buffer to achieve the desired final concentration. It is crucial to use high-purity, anhydrous solvents, as any residual water can lead to premature hydrolysis of the NHS ester. The final concentration of the organic solvent in the aqueous buffer should be minimized, typically kept below 10%, to avoid potential denaturation of the target biomolecule.
Stability in Aqueous Buffers: The Competing Reaction of Hydrolysis
The primary factor governing the stability of this compound in aqueous buffers is the hydrolysis of the NHS ester. This reaction is a competing process with the desired aminolysis (reaction with the primary amine of the target molecule). The rate of hydrolysis is highly dependent on the pH of the solution, with higher pH values significantly accelerating the degradation of the NHS ester. This degradation converts the amine-reactive NHS ester into an unreactive carboxylic acid, thereby reducing the labeling efficiency.
The optimal pH for labeling reactions is a compromise between maximizing the nucleophilicity of the primary amines on the target molecule (which increases with pH) and minimizing the rate of NHS ester hydrolysis. For most applications, a pH range of 7.2 to 8.5 is recommended, with the optimal pH for the coupling reaction being between 8.3 and 8.5.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the solubility and stability of NHS esters, which are directly applicable to this compound.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | Anhydrous DMSO, Anhydrous DMF | High | Recommended for preparing stock solutions. |
| Aqueous Buffers (e.g., PBS) | Low to Sparingly Soluble | Direct dissolution is not recommended. The PEG linker enhances solubility compared to non-PEGylated forms. | |
| Rhodamine B | Water | ~8-15 g/L | Provides a reference for the parent fluorophore's general aqueous solubility. |
| Ethanol | ~15 g/L | Reference for solubility in an organic solvent. |
Table 2: Stability of NHS Esters in Aqueous Buffers (Hydrolysis Half-life)
| pH | Temperature (°C) | Half-life | Reference |
| 7.0 | 0 | 4-5 hours | |
| 7.0 | 25 | ~7 hours | |
| 8.0 | 25 | ~1 hour | |
| 8.5 | Room Temperature | Not specified, but significantly shorter than at pH 8.0 | |
| 8.6 | 4 | 10 minutes | |
| 9.0 | 25 | minutes |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Prepare a stock solution by dissolving the this compound in anhydrous DMSO or DMF to a concentration of, for example, 10 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
This stock solution should be prepared fresh immediately before use. If short-term storage is necessary, it can be stored in small aliquots at -20°C for up to two weeks, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Labeling a Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or 50 mM borate (B1201080) buffer, pH 7.2-8.5)
-
This compound stock solution (from Protocol 1)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Ensure the protein solution is free of any amine-containing substances like Tris or glycine, as these will compete with the labeling reaction. If necessary, perform a buffer exchange.
-
Bring the protein solution and the this compound stock solution to room temperature.
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept to a minimum (ideally <10%).
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, protected from light. The optimal incubation time may need to be determined empirically.
-
(Optional) Quench the reaction by adding a quenching reagent to a final concentration of 20-50 mM to react with any remaining NHS ester. Incubate for 15-30 minutes.
-
Purify the labeled protein from excess, unreacted dye and byproducts using a size-exclusion chromatography column or dialysis.
Protocol 3: Spectrophotometric Assay to Monitor NHS Ester Hydrolysis
Materials:
-
This compound stock solution
-
Aqueous buffer of desired pH (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a solution of this compound in the aqueous buffer at a known concentration.
-
Immediately measure the absorbance of the solution at 260-280 nm at time zero (T=0). This wavelength range is where the released N-hydroxysuccinimide (NHS) byproduct absorbs.
-
Incubate the solution at a controlled temperature.
-
At regular time intervals, measure the absorbance at 260-280 nm.
-
An increase in absorbance over time indicates the hydrolysis of the NHS ester and the release of the NHS byproduct.
-
The rate of hydrolysis can be determined by plotting the change in absorbance over time.
Mandatory Visualizations
References
- 1. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 2. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
The Pivotal Role of the PEG3 Linker in Tamra-peg3-nhs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tamra-peg3-nhs, a fluorescent labeling reagent, with a specific focus on the integral role of its polyethylene (B3416737) glycol (PEG) linker. This compound is a molecule composed of three key functional components: the Tamra (Tetramethylrhodamine) fluorophore, a three-unit polyethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester. This strategic combination makes it a valuable tool for the covalent labeling of biomolecules, particularly in applications requiring fluorescent tracking and quantification.
Core Components and their Functions
This compound is meticulously designed for bioconjugation. The TAMRA component is a bright, photostable fluorophore that allows for robust visualization and detection.[1] The NHS ester is a reactive group that readily forms a stable amide bond with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[2][3] The central component, the PEG3 linker , is a short, hydrophilic spacer that plays a crucial role in the overall performance of the reagent.[1]
The PEG3 linker enhances the water solubility of the often hydrophobic dye molecule, which can be advantageous when working with biological samples in aqueous environments.[4] Furthermore, it acts as a flexible spacer, minimizing steric hindrance between the dye and the biomolecule it is labeling. This separation can help to preserve the biological activity of the labeled molecule and can also reduce non-specific binding.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and its closely related derivatives. This data is essential for experimental design and data analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₃₈H₄₂N₄O₁₁ | |
| Molecular Weight | 730.77 g/mol | |
| Purity | > 95% | |
| Appearance | Dark red solid | |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water | |
| Storage | Store at -20°C, protected from light and moisture |
| Spectroscopic Property | Value (in MeOH or DMF/DMSO) | Source(s) |
| Maximum Excitation (λex) | ~546 - 555 nm | |
| Maximum Emission (λem) | ~565 - 581 nm | |
| Molar Extinction Coefficient (ε) | ~91,000 - 92,000 cm⁻¹M⁻¹ |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. Optimization may be required for specific applications.
Protocol 1: General Protein Labeling
This protocol describes the covalent labeling of a protein with this compound.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and readily hydrolyzes.
-
Prepare the protein solution in the reaction buffer at a concentration of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Add the this compound solution to the protein solution at a 5- to 20-fold molar excess. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.
-
-
Quenching:
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50 mM to consume any unreacted this compound.
-
-
Purification:
-
Remove unconjugated dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25), spin column, or dialysis.
-
Monitor the separation by collecting fractions and measuring the absorbance at 280 nm (for the protein) and ~555 nm (for the TAMRA dye).
-
Pool the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~555 nm and using the Beer-Lambert law.
-
Protocol 2: Labeling of Cell Surface Proteins
This protocol outlines the labeling of primary amines on the surface of live cells.
Materials:
-
This compound
-
Cells in culture
-
Anhydrous DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)
-
Ice-cold Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS)
-
Ice-cold Lysis Buffer (for downstream applications)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in ice-cold PBS, pH 8.0.
-
-
Cell Preparation:
-
Wash cultured cells twice with ice-cold PBS, pH 7.4, to remove serum proteins.
-
-
Cell Labeling:
-
Add the freshly prepared this compound labeling solution to the cells, ensuring complete coverage.
-
Incubate on ice for 30 minutes.
-
-
Quenching:
-
Aspirate the labeling solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction.
-
Incubate the final wash for 5-10 minutes on ice.
-
-
Downstream Processing:
-
For fluorescence imaging, wash the cells once more with ice-cold PBS before fixation or live-cell imaging.
-
For affinity purification, lyse the cells directly with ice-cold Lysis Buffer.
-
Visualizations
The following diagrams illustrate the key chemical reaction and experimental workflows associated with this compound.
Caption: Chemical structure and conjugation reaction of this compound.
References
An In-depth Technical Guide to TAMRA-PEG3-NHS for Labeling Primary Amines in Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetramethylrhodamine (TAMRA)-PEG3-NHS, a fluorescent labeling reagent widely used for the covalent modification of primary amines in biomolecules. We will delve into its chemical properties, reaction mechanisms, and detailed protocols for its application in various bioanalytical techniques.
Introduction to TAMRA-PEG3-NHS
This compound is a highly efficient, amine-reactive fluorescent dye. It comprises three key components:
-
TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore that emits in the orange-red region of the visible spectrum.
-
PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the water solubility of the molecule and minimizes steric hindrance between the dye and the target biomolecule.
-
NHS (N-hydroxysuccinimide) Ester: A reactive group that readily couples with primary amines on biomolecules to form stable amide bonds.
The combination of these features makes this compound a versatile tool for fluorescently labeling proteins, antibodies, peptides, and other biomolecules for a wide range of applications, including fluorescence microscopy, flow cytometry, and immunoassays.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound and the TAMRA fluorophore are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C38H42N4O11 | [1][2] |
| Molecular Weight | 730.76 g/mol | [1][2] |
| Appearance | Dark colored solid | [3] |
| Solubility | Good in DMF and DMSO; low in water | |
| Excitation Maximum (λex) | ~541 - 556 nm | |
| Emission Maximum (λem) | ~567 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.1 - 0.5 |
Reaction Mechanism with Primary Amines
The labeling of biomolecules with this compound relies on the reaction between the N-hydroxysuccinimide (NHS) ester and a primary amine (-NH2). This reaction, which is most efficient at a slightly alkaline pH (7.2-9.0), results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. Primary amines are readily available on biomolecules, most commonly as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides.
Reaction of this compound with a primary amine.
Experimental Protocols
General Protocol for Labeling Proteins with this compound
This protocol provides a general guideline for the covalent labeling of proteins. Optimization of the dye-to-protein molar ratio may be required for specific applications.
Materials:
-
This compound
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: Add the this compound stock solution to the protein solution. A common starting point is a 5 to 20-fold molar excess of the dye to the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
Quenching: (Optional) Add a quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted dye and byproducts by size-exclusion chromatography or dialysis.
Experimental workflow for protein labeling.
Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule and is a critical parameter for ensuring the reproducibility of experiments. It can be determined using absorption spectroscopy.
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of TAMRA (~555 nm, Amax).
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm.
-
Calculate the DOL using the following formula:
DOL = (Amax * Molar Extinction Coefficient of Protein) / [(A280 - (Amax * Correction Factor)) * Molar Extinction Coefficient of Dye]
The Correction Factor is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.
For antibodies, an ideal DOL typically falls between 2 and 10.
Protocol for Immunofluorescence Staining of Cultured Cells
This protocol outlines the use of a TAMRA-labeled secondary antibody for indirect immunofluorescence microscopy.
Materials:
-
Cultured adherent cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
TAMRA-conjugated secondary antibody
-
Antifade mounting medium with DAPI
Procedure:
-
Cell Fixation: Fix cells with Fixation Buffer for 15-30 minutes at room temperature.
-
Permeabilization: (For intracellular targets) Permeabilize cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with Blocking Buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the TAMRA-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips on microscope slides using antifade mounting medium with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for DAPI and TAMRA.
Workflow for indirect immunofluorescence staining.
Protocol for Cell Surface Staining for Flow Cytometry
This protocol is for staining cell surface markers on suspended cells using a directly TAMRA-conjugated primary antibody.
Materials:
-
Cell suspension (up to 1 x 10^6 cells per tube)
-
Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA)
-
Fc receptor blocking solution
-
TAMRA-conjugated primary antibody
-
FACS tubes
Procedure:
-
Cell Preparation: Harvest cells and adjust the concentration to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer. Aliquot 100 µL of cell suspension into FACS tubes.
-
Fc Block: Add Fc receptor blocking solution and incubate for 15 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Staining: Add the TAMRA-conjugated primary antibody at a pre-titrated optimal concentration.
-
Incubation: Incubate for 30 minutes at room temperature or on ice, protected from light.
-
Washing: Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
-
Resuspension: Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser and emission filters for TAMRA.
Storage and Stability
This compound is sensitive to moisture and light. For long-term storage, it should be kept at -20°C, desiccated, and protected from light. When preparing solutions, it is recommended to allow the vial to warm to room temperature before opening to prevent condensation. Stock solutions in anhydrous DMF or DMSO should be prepared fresh and any unused portion discarded, as the NHS ester moiety readily hydrolyzes in the presence of water, rendering it non-reactive.
Conclusion
This compound is a robust and versatile fluorescent probe for the labeling of primary amines in a wide array of biomolecules. Its favorable spectroscopic properties, coupled with the benefits of the PEG spacer, make it an invaluable tool for researchers in cell biology, immunology, and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in your research endeavors.
References
An In-depth Technical Guide to TAMRA-PEG3-NHS: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetramethylrhodamine (TAMRA)-PEG3-NHS ester, a fluorescent labeling reagent widely utilized in biomedical research and drug development. We will delve into its core features, advantages, and detailed experimental protocols for its application in bioconjugation.
TAMRA-PEG3-NHS is a versatile molecule composed of three key functional components: a bright and photostable TAMRA fluorophore, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester group.[1][2] This combination of features makes it an invaluable tool for the fluorescent labeling of a wide array of biomolecules, facilitating their visualization and quantification in various biological assays.[2]
Key Features and Advantages
The unique structure of this compound offers several advantages for researchers:
-
Bright and Photostable Fluorescence : The TAMRA (Tetramethylrhodamine) fluorophore provides a strong, orange-red fluorescence that is readily detectable with standard fluorescence microscopy and other fluorescence-based detection systems.[3] Its high photostability ensures a consistent signal during prolonged imaging experiments.[1]
-
Enhanced Solubility and Reduced Non-Specific Binding : The short, hydrophilic triethylene glycol (PEG3) linker enhances the water solubility of the molecule. This PEG spacer also minimizes non-specific binding of the labeled biomolecule to surfaces and other proteins, reducing background noise in assays.
-
Reduced Steric Hindrance : The flexible PEG linker provides spatial separation between the fluorophore and the target biomolecule, which can be beneficial in preserving the biological activity of sensitive proteins or peptides.
-
Efficient and Specific Amine-Reactive Conjugation : The NHS ester group reacts efficiently and specifically with primary amine groups (-NH₂) found on proteins (e.g., the side chain of lysine (B10760008) residues or the N-terminus) to form stable, covalent amide bonds. This reaction is most efficient at a pH range of 8.3-8.5.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the conditions for its use in bioconjugation reactions.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃₈H₄₂N₄O₁₁ | |
| Molecular Weight | 730.76 g/mol | |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~580 nm | |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO, DMF |
Table 2: Recommended Reaction Conditions for Amine Labeling
| Parameter | Recommended Range | Typical Starting Point | Rationale & Notes | Source(s) |
| Reaction pH | 8.3 - 8.5 | 8.3 | Balances amine reactivity and NHS ester hydrolysis. | |
| Molar Excess of Dye:Biomolecule | 5-20 fold | 10-20 fold | Should be optimized for the specific application. | |
| Reaction Time | 1-2 hours | 1 hour | At room temperature. | |
| Reaction Buffer | Sodium Bicarbonate or Phosphate Buffer | 0.1 M Sodium Bicarbonate | Must be free of primary amines (e.g., Tris). |
Table 3: Stability of NHS Ester at Different pH Values
| pH | Temperature | Half-life of NHS Ester | Source(s) |
| 7.0 | 0°C | 4-5 hours | |
| 8.6 | 4°C | ~10 minutes |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. These protocols are general guidelines and may require optimization for specific applications.
Protocol 1: General Protein Labeling with this compound
This protocol describes the conjugation of this compound to a protein containing accessible primary amine groups.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sodium Bicarbonate buffer (0.1 M, pH 8.3-8.5)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation :
-
Allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. Protect the solution from light.
-
Prepare the protein solution in 0.1 M Sodium Bicarbonate buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction :
-
Add the this compound stock solution to the protein solution. A starting molar ratio of 10-20 fold excess of the dye to the protein is common, but this should be optimized.
-
Incubate the reaction for 1 hour at room temperature, protected from light. Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction (Optional) :
-
The reaction can be stopped by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50 mM. The primary amines in the Tris buffer will react with any remaining NHS ester.
-
-
Purification :
-
Remove unreacted dye and byproducts from the labeled protein using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).
-
-
Storage :
-
Store the labeled protein conjugate at 4°C for short-term storage or in aliquots at -20°C for long-term storage. Protect from light.
-
Protocol 2: Surface Immobilization via Amine-Reactive Coupling
This protocol describes the immobilization of a molecule containing a primary amine to a surface that has been functionalized with this compound. For this protocol, we will assume the starting point is a carboxyl-functionalized surface which is then activated to an NHS-ester surface.
Materials:
-
Carboxyl-functionalized surface (e.g., glass slide)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Amine-containing molecule for immobilization
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or similar
-
Anhydrous DMSO or DMF
Procedure:
-
Activation of Carboxylated Surface :
-
Prepare a solution of EDC and NHS (e.g., 50 mg/mL each) in Activation Buffer.
-
Immerse the carboxyl-functionalized surface in the EDC/NHS solution for 15-30 minutes at room temperature to form a reactive NHS-ester surface.
-
-
Coupling of Amine-Containing Molecule :
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Pipette the solution of the amine-containing molecule onto the activated surface.
-
Incubate for 1-2 hours at room temperature in a humid chamber to prevent evaporation.
-
-
Washing and Quenching :
-
Rinse the surface thoroughly with Coupling Buffer to remove the unreacted amine-containing molecule.
-
Immerse the surface in the Quenching Buffer for 30 minutes at room temperature to block any unreacted NHS-ester groups.
-
Rinse the surface extensively with DI water and dry under a gentle stream of nitrogen.
-
-
Storage :
-
Store the functionalized slides in the dark to prevent photobleaching.
-
Mandatory Visualizations
EDC-NHS Coupling Chemistry for Amine Conjugation
The following diagram illustrates the two-step EDC/NHS chemistry used to activate a carboxyl group (as in TAMRA-PEG3-COOH) to form an amine-reactive NHS ester.
Caption: EDC-NHS coupling chemistry for bioconjugation.
Experimental Workflow for Protein Labeling
This diagram outlines the general workflow for labeling a protein with this compound.
Caption: Workflow for this compound protein conjugation.
Application in Studying Signaling Pathways
TAMRA-labeled biomolecules can be used to investigate cellular signaling. For instance, a surface functionalized with a TAMRA-labeled RGD peptide can be used to study integrin-mediated cell adhesion and signaling.
Caption: Integrin signaling initiated by a TAMRA-RGD surface.
References
An In-depth Technical Guide to TAMRA-PEG3-NHS in Molecular Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG3-NHS (Tetramethylrhodamine-Polyethylene Glycol-N-hydroxysuccinimide ester) is a versatile fluorescent labeling reagent widely employed in molecular biology, biotechnology, and drug development. This molecule combines the bright and photostable fluorescence of the TAMRA fluorophore with a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer and a highly reactive N-hydroxysuccinimide (NHS) ester group. The NHS ester facilitates the covalent attachment of the TAMRA dye to primary amine groups (-NH2) present on biomolecules such as proteins, peptides, antibodies, and amine-modified oligonucleotides. This covalent linkage forms a stable amide bond, enabling the robust fluorescent tagging of molecules of interest for a multitude of research applications.[1][2][3]
The integrated PEG3 linker enhances the aqueous solubility of the dye and provides a flexible spacer, which helps to minimize steric hindrance and potential quenching interactions between the fluorophore and the labeled biomolecule.[3] These properties make this compound an invaluable tool for visualizing, tracking, and quantifying biological molecules and processes.
Core Properties and Specifications
The utility of this compound is underpinned by its distinct chemical and spectroscopic properties. A summary of these key characteristics is provided in the table below.
| Property | Value |
| Molecular Formula | C38H42N4O11[4] |
| Molecular Weight | 730.76 g/mol |
| Excitation Maximum (λex) | ~546 - 555 nm |
| Emission Maximum (λem) | ~575 - 580 nm |
| Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.1 - 0.7 (for TAMRA derivatives) |
| Purity | ≥90% (HPLC) |
| Solubility | Soluble in DMSO and DMF |
| Reactive Group | N-hydroxysuccinimide (NHS) ester |
| Reactivity | Primary amines |
Note: Spectroscopic properties can be influenced by the local environment of the fluorophore.
Key Applications in Molecular Biology
The ability to covalently label biomolecules with a bright and stable fluorophore makes this compound suitable for a wide array of applications in molecular biology research.
Fluorescence Microscopy
Labeled proteins, antibodies, or peptides can be used to visualize their subcellular localization, trafficking, and dynamics within fixed or living cells. This allows for the detailed investigation of cellular structures and processes.
Flow Cytometry
Antibodies conjugated with this compound are frequently used for the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers.
Fluorescence Resonance Energy Transfer (FRET)
TAMRA can serve as an acceptor fluorophore in FRET-based assays when paired with a suitable donor fluorophore (e.g., 6-FAM). FRET is a powerful technique for studying molecular interactions, conformational changes in proteins, and enzymatic activity, as the efficiency of energy transfer is highly dependent on the distance between the donor and acceptor molecules.
Protein and Peptide Labeling
The most common application is the fluorescent tagging of proteins and peptides at lysine (B10760008) residues or the N-terminus. This is fundamental for various downstream applications, including immunoassays and binding studies.
Drug Delivery Systems
In the field of drug development, this compound can be used to fluorescently label drug delivery vehicles, such as nanoparticles, to monitor their cellular uptake, biodistribution, and intracellular fate.
Experimental Protocols
General Protocol for Labeling Proteins with this compound
This protocol outlines the general steps for conjugating this compound to a protein. Optimization of the dye-to-protein molar ratio is often necessary for specific applications.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine)
-
Purification column (e.g., size-exclusion chromatography/desalting column)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This should be prepared fresh immediately before use.
-
Prepare Protein Solution: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add the this compound stock solution to the protein solution. A starting point for optimization is a 5 to 20-fold molar excess of the dye to the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at 4°C, with gentle stirring and protected from light.
-
Quench Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Storage: Store the labeled conjugate at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.
Protocol for Labeling Cell Surface Proteins
This protocol is designed for labeling primary amines on the surface of living cells.
Materials:
-
Cells in culture
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS)
Procedure:
-
Prepare Cells: Wash cultured cells twice with ice-cold PBS to remove serum proteins.
-
Prepare Labeling Solution: Immediately before use, dilute a 10 mM stock solution of this compound in anhydrous DMSO to the desired working concentration (e.g., 1-10 µM) in ice-cold PBS, pH 8.0.
-
Cell Labeling: Add the freshly prepared labeling solution to the cells, ensuring the entire surface is covered. Incubate for a specific time (e.g., 30 minutes) on ice or at room temperature, protected from light.
-
Quenching: Aspirate the labeling solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove unreacted dye. Incubate the final wash for 5-10 minutes on ice.
-
Downstream Processing: Wash the cells once more with ice-cold PBS and proceed with fluorescence imaging, flow cytometry, or other analyses.
Quantitative Data Summary
The efficiency of labeling with this compound can be influenced by several factors, most notably the pH of the reaction buffer. The NHS ester is susceptible to hydrolysis, which competes with the desired reaction with primary amines.
Table 1: Effect of pH on NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
This data highlights the critical importance of maintaining the recommended pH range (8.3-8.5) to balance amine reactivity and NHS ester stability for optimal labeling efficiency.
Table 2: Representative Labeling Efficiency on HeLa Cells with TAMRA-PEG3-biotin-NHS
| Concentration (µM) | Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |
| 1 | 30 | 1500 ± 120 | 85 ± 5 |
| 5 | 30 | 4500 ± 350 | 98 ± 2 |
| 10 | 30 | 8200 ± 600 | >99 |
| 5 | 15 | 2800 ± 210 | 92 ± 4 |
| 5 | 60 | 4800 ± 400 | 99 ± 1 |
This data, from a structurally related compound, illustrates the concentration and time-dependent nature of cell surface labeling.
Visualizations
Workflow for Protein Labeling with this compound
Caption: Workflow for the covalent labeling of proteins using this compound.
Amine Labeling Reaction Mechanism
Caption: Chemical reaction between this compound and a primary amine on a biomolecule.
Logical Workflow for Cellular Imaging Experiment
Caption: Experimental workflow for a cellular imaging study using a TAMRA-labeled protein.
References
Excitation and emission maxima of Tamra-peg3-nhs
An In-depth Technical Guide to TAMRA-PEG3-NHS
For researchers, scientists, and drug development professionals, Tetramethylrhodamine (TAMRA) and its derivatives are indispensable tools for fluorescently labeling biomolecules. This guide focuses on this compound, a variant that combines the bright orange-red fluorescence of TAMRA with a three-unit polyethylene (B3416737) glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG linker enhances solubility and reduces steric hindrance, while the NHS ester provides an efficient means of covalently attaching the dye to primary amines on proteins, peptides, and other biomolecules.[1][2][3]
Core Properties and Quantitative Data
The spectral properties of TAMRA are well-characterized, making it a reliable fluorophore for various applications, including fluorescence microscopy, flow cytometry, and FRET-based assays. The NHS ester group reacts specifically with primary amines at a pH range of 7-9 to form a stable amide bond.
Table 1: Quantitative Data for TAMRA Derivatives
| Property | Value | Source |
| Excitation Maximum (λex) | ~546 - 555 nm | |
| Emission Maximum (λem) | ~575 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | |
| Reactivity | Primary Amines (-NH₂) |
Note: Spectral properties can be influenced by the solvent, pH, and the nature of the conjugated biomolecule.
Experimental Protocols
This section provides a detailed methodology for a standard protein labeling experiment using this compound. Optimization may be required for specific applications and biomolecules.
Protocol 1: Protein Labeling with this compound
This protocol describes the covalent conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0 - 9.0
-
Purification/Desalting column (e.g., Sephadex G-25) or spin filter
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the TAMRA reagent in anhydrous DMSO or DMF. This solution should be prepared fresh as the NHS ester is susceptible to hydrolysis.
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the target protein for reaction with the NHS ester.
-
-
Labeling Reaction:
-
Calculate the required volume of the TAMRA stock solution to achieve a 5- to 10-fold molar excess of dye to protein. This ratio may need to be optimized to achieve the desired degree of labeling.
-
Slowly add the TAMRA stock solution to the protein solution while gently vortexing or stirring.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification of Labeled Protein:
-
Following incubation, purify the conjugate to remove any unreacted, free dye.
-
This is typically achieved using a size-exclusion chromatography column (like Sephadex G-25), a spin desalting column, or dialysis.
-
Collect the fractions containing the labeled protein, which will be visibly orange-red. The first colored fraction to elute is the labeled protein.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), which represents the average number of dye molecules per protein molecule.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (~555 nm).
-
The DOL can be calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The correction factor (CF) for TAMRA at 280 nm is approximately 0.18-0.3.
-
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the chemical reaction mechanism and the general experimental workflow for bioconjugation.
Caption: NHS ester reaction with a primary amine to form a stable amide bond.
Caption: Experimental workflow for labeling proteins with this compound.
References
An In-depth Technical Guide to TAMRA-PEG3-NHS for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and applications of Tetramethylrhodamine (TAMRA)-PEG3-NHS ester for bioconjugation. It includes detailed information on its structure, reactivity, and stability, along with protocols for its use in labeling biomolecules.
Core Chemical Properties
TAMRA-PEG3-NHS is a fluorescent labeling reagent that combines the bright and photostable TAMRA fluorophore with a three-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a highly reactive N-hydroxysuccinimide (NHS) ester. The TAMRA component provides a strong fluorescent signal, while the hydrophilic PEG spacer enhances aqueous solubility and reduces steric hindrance between the dye and the target biomolecule. The NHS ester group allows for efficient and specific covalent labeling of primary amines (-NH₂) on molecules such as proteins, peptides, and modified oligonucleotides, forming a stable amide bond.[1][2]
Structure and Functionality
The key functional components of this compound are:
-
TAMRA (Tetramethylrhodamine): A well-characterized fluorophore with strong absorption and emission in the orange-red region of the visible spectrum.
-
PEG3 (Polyethylene Glycol Spacer): A short, flexible, and hydrophilic linker that improves the solubility of the conjugate and minimizes potential interactions between the dye and the labeled biomolecule.
-
NHS (N-hydroxysuccinimide) Ester: An amine-reactive functional group that enables covalent attachment to primary amines on target molecules.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Spectroscopic Properties
| Property | Value |
| Molecular Formula | C₃₈H₄₂N₄O₁₁[3] |
| Molecular Weight | 730.76 g/mol |
| Purity | > 95% |
| Excitation Maximum (λex) | ~553 nm |
| Emission Maximum (λem) | ~575 nm |
Table 2: Stability of NHS Esters in Aqueous Solution (Hydrolysis Half-life)
The reactivity of the NHS ester is pH-dependent, with hydrolysis being a competing reaction to the desired amidation.
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4°C | 10 minutes |
Chemical Reaction and Experimental Workflow
The bioconjugation of this compound to a biomolecule containing a primary amine is a straightforward and efficient process. The following diagrams illustrate the chemical reaction and a typical experimental workflow.
Bioconjugation Reaction Pathway
References
Methodological & Application
Application Notes and Protocols for Tamra-peg3-NHS Protein Labeling in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tamra-peg3-NHS for fluorescently labeling proteins for fluorescence microscopy applications. This document outlines the core properties of the this compound ester, detailed experimental protocols for protein conjugation, and methods for characterizing the final labeled product.
Introduction
Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye widely used in biological imaging. The this compound variant incorporates a three-unit polyethylene (B3416737) glycol (PEG) spacer between the TAMRA fluorophore and the N-hydroxysuccinimidyl (NHS) ester reactive group. This PEG linker enhances the water solubility of the dye and provides a flexible spacer, minimizing potential steric hindrance and preserving the biological activity of the labeled protein. The NHS ester reacts efficiently with primary amines (e.g., the side chains of lysine (B10760008) residues and the N-terminus of proteins) under mild alkaline conditions to form stable amide bonds, making it an ideal reagent for covalently labeling proteins for fluorescence microscopy studies.[1][2][3]
Core Properties and Quantitative Data
The photophysical properties of the TAMRA fluorophore are critical for successful fluorescence microscopy experiments. The following table summarizes the key quantitative data for TAMRA.
| Property | Value |
| Excitation Maximum (λex) | ~546 - 556 nm[4] |
| Emission Maximum (λem) | ~579 - 580 nm[4] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.1 - 0.5 |
| Recommended Laser Line | 532 nm or 561 nm |
Experimental Protocols
This section provides a detailed protocol for the fluorescent labeling of a protein with this compound.
Materials:
-
This compound ester
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)
-
Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)
-
Storage buffer (e.g., Phosphate-Buffered Saline, PBS)
Protocol: Fluorescent Labeling of a Protein with this compound
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh immediately before use, as the NHS ester is moisture-sensitive and can hydrolyze over time.
-
Prepare the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3-8.5. Buffers containing primary amines, like Tris or glycine, should be avoided as they will compete with the protein for reaction with the NHS ester.
-
-
Labeling Reaction:
-
The optimal molar ratio of dye to protein should be determined experimentally for each specific application, but a starting point of a 10:1 to 20:1 molar excess of this compound to protein is common.
-
While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer containing primary amines can be added. Add 1 M Tris-HCl, pH 8.0, or 1 M glycine to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column like Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visually colored. Monitor the separation by measuring the absorbance at 280 nm (for protein) and ~555 nm (for TAMRA).
-
-
Characterization:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of TAMRA (~555 nm) and using the Beer-Lambert law. An ideal DOL range for antibodies is typically between 2 and 10.
-
Mandatory Visualizations
Chemical Reaction of this compound with a Protein
References
Application Notes and Protocols: A Step-by-Step Guide to Antibody Conjugation with TAMRA-PEG3-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the conjugation of antibodies with TAMRA-PEG3-NHS (Tetramethylrhodamine-Polyethylene Glycol-N-hydroxysuccinimide ester). This process is crucial for the development of fluorescently labeled antibodies used in a variety of research and diagnostic applications, including immunofluorescence, flow cytometry, and in vivo imaging. The inclusion of a PEG3 linker enhances the solubility and reduces the potential for aggregation of the labeled antibody. This protocol outlines the necessary steps for successful conjugation, purification, and characterization of the resulting antibody conjugate.
Reaction Mechanism
The conjugation chemistry is based on the reaction of the N-hydroxysuccinimide (NHS) ester of TAMRA-PEG3 with primary amines (-NH₂) present on the antibody, primarily on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chains. The NHS ester reacts with the nucleophilic amine to form a stable amide bond, covalently attaching the TAMRA-PEG3 fluorophore to the antibody. This reaction is most efficient at a slightly basic pH (8.0-9.0).
Quantitative Data Summary
Successful antibody conjugation is dependent on several key parameters. The following table summarizes critical quantitative data to guide the experimental setup.
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use as NHS esters are moisture-sensitive.[1] |
| Molar Ratio (Dye:Antibody) | 5:1 to 20:1 | The optimal ratio depends on the antibody and desired degree of labeling (DOL). Start with a 10:1 to 15:1 ratio for initial optimization. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | pH should be maintained between 8.0 and 9.0 for optimal NHS ester reactivity. Avoid amine-containing buffers like Tris. |
| Reaction Time | 1 - 2 hours at Room Temperature | Longer incubation times (e.g., overnight at 4°C) can also be effective. |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are faster, while 4°C can offer more control. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Add to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester. |
| Degree of Labeling (DOL) | 2 - 8 | The optimal DOL varies by application. High DOL can lead to fluorescence quenching and reduced antibody activity. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of an antibody with this compound.
Materials and Reagents
-
Antibody to be labeled (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 size-exclusion column or dialysis cassette)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer like PBS. This can be achieved through dialysis against PBS overnight at 4°C or by using a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
Preparation of this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, dissolve 1 mg of this compound (MW: ~731 g/mol ) in approximately 137 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared fresh for each conjugation reaction.
Antibody Conjugation Reaction
-
Calculate Molar Ratio: Determine the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess over the antibody.
-
Reaction Setup: While gently vortexing the antibody solution, add the calculated volume of the this compound stock solution dropwise.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rocking, protected from light.
Quenching the Reaction
-
To stop the conjugation reaction, add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
Purification of the Conjugated Antibody
-
Size-Exclusion Chromatography: Separate the TAMRA-labeled antibody from unreacted dye and other small molecules by passing the quenched reaction mixture through a size-exclusion column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the conjugated antibody.
-
Dialysis: Alternatively, the reaction mixture can be dialyzed against PBS at 4°C with several buffer changes to remove unreacted dye.
Characterization of the Conjugate
Calculation of the Degree of Labeling (DOL):
The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (approximately 555 nm, A_max).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~555 nm).
-
CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of the dye / A_max of the dye). For TAMRA, this is approximately 0.3.
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Dye Concentration (M) = A_max / ε_dye
-
Where:
-
ε_dye: Molar extinction coefficient of TAMRA at its A_max (~90,000 M⁻¹cm⁻¹).
-
-
-
-
DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizations
Experimental Workflow
Caption: Experimental workflow for antibody conjugation with this compound.
Signaling Pathway Example: EGFR Internalization
TAMRA-labeled antibodies are powerful tools for visualizing cellular processes. For example, an anti-EGFR antibody conjugated with TAMRA can be used to track the internalization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding.
Caption: Visualization of EGFR internalization using a TAMRA-labeled antibody.
References
Application Notes for Labeling Oligonucleotides with TAMRA-PEG3-NHS
Application Notes and Protocols for Tamra-peg3-nhs in Flow Cytometry Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Tamra-peg3-nhs for the fluorescent labeling of antibodies and subsequent application in flow cytometry-based cellular analysis. This document offers detailed protocols for antibody conjugation, cell surface and intracellular staining, and data interpretation, alongside illustrative diagrams to clarify experimental workflows and biological pathways.
Introduction to this compound
This compound is a fluorescent labeling reagent consisting of three key components:
-
TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore with an excitation maximum of approximately 555 nm and an emission maximum of around 580 nm, making it compatible with standard flow cytometer laser lines (e.g., 561 nm).[1]
-
PEG3 (Polyethylene Glycol Linker): A short, hydrophilic spacer that enhances the solubility of the dye and minimizes steric hindrance between the fluorophore and the conjugated biomolecule. This ensures better access of the antibody to its epitope.
-
NHS (N-hydroxysuccinimide) Ester: A reactive group that efficiently forms stable amide bonds with primary amines (e.g., on lysine (B10760008) residues) of proteins and other biomolecules under physiological to slightly alkaline pH conditions.[2]
This combination of features makes this compound an excellent choice for labeling antibodies for use in various fluorescence-based applications, including flow cytometry.
Data Presentation: Quantitative Parameters
The successful application of this compound in flow cytometry relies on the optimization of several experimental parameters. The following tables provide representative quantitative data to guide researchers in their experimental design.
Table 1: Spectroscopic Properties of TAMRA Conjugates
| Property | Value |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
| Recommended Laser Line | 561 nm |
| Common Emission Filter | 585/42 BP |
Data is representative and may vary slightly depending on the conjugation and solvent conditions.[1]
Table 2: Representative Labeling Efficiency and Cellular Staining
| Parameter | Value | Notes |
| Concentration of TAMRA-labeled Antibody for Staining | 0.1 - 10 µg/mL | This should be optimized for each antibody and cell type through titration. |
| Incubation Time for Staining | 30 - 60 minutes | Longer incubation times may be required for low-affinity antibodies. |
| Mean Fluorescence Intensity (MFI) | Varies | Dependent on antigen expression level, antibody concentration, and instrument settings. |
| Percentage of Labeled Cells | Varies | Dependent on the proportion of antigen-positive cells in the sample. |
This data is illustrative. Optimal conditions should be determined empirically for each experiment.
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the covalent labeling of a primary antibody with this compound.
Materials:
-
Primary antibody (free of amine-containing buffers like Tris and preservatives like sodium azide)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If necessary, purify the antibody to remove any amine-containing substances.
-
Adjust the antibody concentration to 1-2 mg/mL in PBS.
-
-
This compound Stock Solution Preparation:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add 20 µL of 1M Sodium Bicarbonate buffer to 100 µL of the antibody solution.
-
Add a calculated amount of the this compound solution to the antibody solution. A molar excess of 10-20 fold of dye to antibody is a good starting point.
-
Vortex the reaction mixture immediately for 2-3 minutes.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle rotation.
-
-
Purification of the Conjugate:
-
Remove unreacted dye by passing the conjugation reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~555 nm (for TAMRA).
-
Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide (B81097) (if compatible with downstream applications).
-
Protocol 2: Cell Surface Staining
This protocol is for staining cell surface antigens with a Tamra-labeled antibody.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)
-
Tamra-labeled primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc receptor blocking solution (optional, but recommended for cells expressing Fc receptors)
-
Viability dye (optional, for discriminating live and dead cells)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.[1]
-
-
Fc Receptor Blocking (Optional):
-
If your cells express Fc receptors (e.g., immune cells), incubate them with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the Tamra-labeled antibody to 100 µL of the cell suspension.
-
Incubate for 30 minutes on ice or at 4°C, protected from light.
-
-
Washing:
-
Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, followed by centrifugation at 300-400 x g for 5 minutes at 4°C.[1] Discard the supernatant after each wash.
-
-
Resuspension and Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
If using a viability dye, add it according to the manufacturer's instructions.
-
Analyze the samples on a flow cytometer.
-
Protocol 3: Intracellular Staining
This protocol is for staining intracellular antigens with a Tamra-labeled antibody.
Materials:
-
Single-cell suspension
-
Tamra-labeled primary antibody
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1% Saponin or 0.1% Triton X-100)
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Surface Staining (Optional):
-
If also staining for surface markers, perform the cell surface staining protocol as described above before fixation.
-
-
Fixation:
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
-
Intracellular Antibody Staining:
-
Add the optimal concentration of the Tamra-labeled antibody (diluted in Permeabilization Buffer) to the permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with Permeabilization Buffer.
-
-
Resuspension and Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer.
-
Mandatory Visualizations
Signaling Pathway Example: TNF-α Signaling
The following diagram illustrates a simplified Tumor Necrosis Factor-alpha (TNF-α) signaling pathway, which can be interrogated using flow cytometry by staining for intracellular phosphorylated proteins (e.g., phospho-NF-κB). A Tamra-labeled antibody could be used to detect a specific component of this pathway.
Caption: Simplified TNF-α signaling cascade leading to NF-κB activation.
Experimental Workflow: From Antibody Labeling to Data Analysis
This diagram outlines the complete experimental workflow for a typical flow cytometry experiment using a custom-labeled antibody.
Caption: Overall workflow for flow cytometry using a Tamra-labeled antibody.
References
Application Notes: In-Cell Protein Tracking Using TAMRA-PEG3-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize and track proteins within the dynamic environment of a living cell is paramount for understanding complex biological processes, from signal transduction to drug mechanism of action. This application note describes a method for in-cell protein tracking utilizing TAMRA-PEG3-NHS, a fluorescent labeling reagent. Tetramethylrhodamine (TAMRA) is a bright and photostable fluorophore, making it well-suited for live-cell imaging. The polyethylene (B3416737) glycol (PEG) linker enhances solubility and minimizes steric hindrance, while the N-hydroxysuccinimide (NHS) ester enables covalent labeling of primary amines on proteins.[1]
Traditionally, the membrane-impermeable nature of NHS esters has limited their application to cell surface labeling.[2][3][4] This protocol overcomes this limitation by employing a reversible membrane permeabilization technique using the bacterial toxin Streptolysin O (SLO).[5] SLO creates transient pores in the plasma membrane, allowing for the controlled introduction of this compound into the cytoplasm. Following a brief incubation period for intracellular protein labeling, the cell membrane is allowed to reseal, enabling subsequent live-cell imaging and tracking of the now fluorescently-tagged proteome.
Principle of the Method
The workflow for in-cell protein tracking with this compound involves three key stages:
-
Reversible Permeabilization: Live cells are transiently permeabilized with a carefully titrated concentration of Streptolysin O (SLO) in a calcium-free buffer. This creates pores in the cell membrane large enough for this compound to enter the cytosol.
-
Intracellular Labeling: this compound is introduced into the permeabilized cells. The NHS ester reacts with primary amines (found on lysine (B10760008) residues and the N-termini of proteins) within the cytoplasm, forming stable amide bonds. This results in a pan-proteome labeling within the cell.
-
Cell Recovery and Imaging: The labeling reaction is quenched, and the cell membrane is resealed by the addition of a calcium-containing recovery medium. The now fluorescently labeled intracellular proteins can be visualized and tracked over time using live-cell fluorescence microscopy.
Key Advantages
-
Versatility: This method allows for the labeling of the general intracellular proteome without the need for genetic modification.
-
Robust Signal: TAMRA is a bright and photostable fluorophore, providing a strong and lasting signal for tracking studies.
-
Flexibility: The protocol can be adapted for various adherent and suspension cell lines.
-
Broad Applicability: This technique can be used to study a wide range of cellular processes, including protein dynamics, intracellular transport, and the cellular response to stimuli or therapeutic agents.
Data Presentation
The following tables provide representative quantitative data for optimizing the intracellular labeling protocol. Note that optimal conditions may vary depending on the cell type and experimental setup.
Table 1: Optimization of Streptolysin O (SLO) Concentration for Cell Permeabilization
| SLO Concentration (ng/mL) | Permeabilization Efficiency (%)* | Cell Viability (%)** |
| 10 | 45 ± 5 | 98 ± 2 |
| 20 | 75 ± 8 | 95 ± 3 |
| 50 | 92 ± 4 | 85 ± 6 |
| 100 | >98 | 60 ± 10 |
*Determined by influx of a membrane-impermeant dye (e.g., propidium (B1200493) iodide) immediately after SLO treatment. **Determined by Trypan Blue exclusion or a metabolic assay 2 hours post-recovery.
Table 2: Optimization of this compound Labeling Conditions
| This compound (µM) | Incubation Time (min) | Mean Intracellular Fluorescence (a.u.) |
| 1 | 5 | 1200 ± 150 |
| 5 | 5 | 3500 ± 300 |
| 10 | 5 | 6800 ± 550 |
| 5 | 2 | 2100 ± 200 |
| 5 | 10 | 4100 ± 380 |
Experimental Protocols
Materials
-
This compound (e.g., MedChemExpress, HY-D2105)
-
Streptolysin O (SLO) (e.g., Sigma-Aldrich)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), Ca2+/Mg2+ free
-
DPBS with 1 mM MgCl2
-
Complete cell culture medium
-
Recovery Medium (Complete cell culture medium supplemented with 2 mM CaCl2)
-
Quenching Buffer (100 mM glycine (B1666218) or Tris in DPBS)
-
Adherent or suspension cells
-
Glass-bottom imaging dishes
-
Propidium Iodide (for permeabilization optimization)
-
Trypan Blue or other viability assay reagents
Workflow Diagram
Caption: Experimental workflow for in-cell protein labeling.
Protocol 1: Optimization of SLO Concentration
It is critical to titrate the SLO concentration for each cell type to achieve a balance between high permeabilization efficiency and low cytotoxicity.
-
Cell Preparation: Seed cells in a multi-well plate to reach 70-80% confluency on the day of the experiment.
-
SLO Activation: Prepare a stock solution of SLO in nuclease-free water. Activate the required amount of SLO with 10 mM TCEP for 20 min at 37°C. Dilute the activated SLO to a range of concentrations (e.g., 10, 20, 50, 100 ng/mL) in DPBS with 1 mM MgCl2.
-
Permeabilization: Wash cells twice with Ca2+-free DPBS. Add the different concentrations of diluted SLO to the cells and incubate for 5-10 minutes at 37°C.
-
Permeabilization Assessment: Add a membrane-impermeant dye like propidium iodide to the cells. Immediately image with a fluorescence microscope. The percentage of fluorescent (permeabilized) cells is quantified.
-
Viability Assessment: In a parallel set of wells, after SLO treatment, wash the cells and add recovery medium. Incubate for 2 hours at 37°C. Assess cell viability using a Trypan Blue exclusion assay or a metabolic assay (e.g., MTS or resazurin).
-
Determine Optimal Concentration: Choose the SLO concentration that results in >80% permeabilization with >90% cell viability.
Protocol 2: Intracellular Protein Labeling with this compound
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Immediately before use, dilute the this compound stock to the desired final concentration (e.g., 1-10 µM) in ice-cold DPBS with 1 mM MgCl2.
-
Prepare the optimal concentration of activated SLO in DPBS with 1 mM MgCl2 as determined in Protocol 1.
-
-
Cell Preparation: Grow cells on glass-bottom imaging dishes to 70-80% confluency.
-
Permeabilization:
-
Wash the cells twice with Ca2+-free DPBS.
-
Add the diluted, activated SLO solution to the cells and incubate for 5-10 minutes at 37°C.
-
-
Labeling:
-
Place the dish on ice to slow down membrane resealing.
-
Gently wash the cells twice with ice-cold DPBS with 1 mM MgCl2.
-
Add the ice-cold this compound solution to the cells and incubate for 5 minutes on ice, protected from light.
-
-
Quenching and Recovery:
-
Aspirate the labeling solution and wash the cells three times with ice-cold Quenching Buffer. Incubate the final wash for 5-10 minutes on ice.
-
Aspirate the Quenching Buffer and add pre-warmed Recovery Medium.
-
Incubate the cells at 37°C in a CO2 incubator for at least 30 minutes to allow for membrane resealing.
-
-
Imaging: Replace the Recovery Medium with an appropriate live-cell imaging buffer and proceed with fluorescence microscopy.
Signaling Pathway and Mechanism Diagrams
This compound Labeling Reaction
Caption: Covalent labeling of intracellular proteins.
Cell Permeabilization and Recovery
Caption: Process of cell permeabilization and recovery.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient permeabilization. | Re-optimize SLO concentration (Protocol 1). Ensure SLO is properly activated. |
| Hydrolysis of this compound. | Prepare this compound solution immediately before use in anhydrous DMSO. | |
| Inappropriate pH for labeling. | Ensure the labeling buffer is within the optimal pH range (7.2-8.5). | |
| High Cell Death | SLO concentration too high. | Reduce SLO concentration or incubation time. |
| Prolonged permeabilization. | Minimize the time cells are in a permeabilized state. | |
| Contamination of reagents. | Use sterile, high-quality reagents. | |
| High Background Fluorescence | Incomplete quenching. | Increase the number of washes with Quenching Buffer. |
| Non-specific binding of the dye. | Ensure thorough washing after labeling. Consider adding a mild detergent to wash buffers. | |
| Autofluorescence. | Image cells at the appropriate wavelength for TAMRA and use appropriate filter sets. Acquire an unlabeled control image. |
Conclusion
The combination of reversible membrane permeabilization with Streptolysin O and subsequent labeling with this compound offers a powerful tool for the real-time tracking of proteins within living cells. This method provides a valuable alternative to genetically encoded fluorescent proteins and can be applied to a wide range of biological questions in both basic research and drug development. Careful optimization of the permeabilization and labeling conditions is crucial for achieving robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labeling proteins inside living cells using external fluorophores for microscopy | eLife [elifesciences.org]
Application Notes: Covalent Labeling of Peptides with TAMRA-PEG3-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in biochemical and biomedical research, enabling the study of peptide localization, trafficking, protein-peptide interactions, and enzymatic activity. Tetramethylrhodamine (TAMRA) is a robust and widely used fluorophore characterized by its bright orange-red fluorescence and good photostability. The TAMRA-PEG3-NHS ester is an amine-reactive derivative of TAMRA that incorporates a 3-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG linker enhances the hydrophilicity of the dye, which can help to mitigate potential solubility and aggregation issues of the labeled peptide.
The N-hydroxysuccinimide (NHS) ester moiety of this compound reacts efficiently and specifically with primary amines, such as the N-terminal amine or the ε-amino group of lysine (B10760008) residues on a peptide, to form a stable and covalent amide bond.[1][2] This reaction proceeds optimally under slightly alkaline conditions (pH 7.2-9.0).[3]
These application notes provide a detailed protocol for the covalent labeling of peptides with this compound, including methodologies for purification and characterization of the final conjugate.
Quantitative Data Summary
The efficiency of the labeling reaction and the final yield of the purified TAMRA-labeled peptide can vary depending on several factors, including the peptide sequence, the number of available primary amines, and the optimization of reaction and purification conditions. The following table summarizes typical quantitative data reported for TAMRA-based peptide labeling.
| Parameter | Typical Value | Notes |
| Labeling Efficiency / Conversion | >90% | Represents the percentage of the peptide that is successfully conjugated with the TAMRA dye. This can be influenced by the molar ratio of dye to peptide and reaction time. Optimization of these parameters can lead to conversion rates exceeding 95%.[4][5] |
| Purity after RP-HPLC | >95% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly effective in separating the labeled peptide from unreacted peptide, free dye, and other impurities. A purity of >95% is generally achievable and is suitable for most research applications. |
| Overall Yield | 30-70% | This is the final yield of the purified, lyophilized TAMRA-labeled peptide relative to the starting amount of unlabeled peptide. Losses can occur during the purification and handling steps. |
| Stability (Lyophilized) | >1 year at -20°C or -80°C | When stored as a lyophilized powder, protected from light and moisture, the TAMRA-labeled peptide is highly stable. |
| Stability (In Solution) | Weeks to months at -20°C | The stability of the labeled peptide in solution is dependent on the peptide sequence and the storage buffer. For optimal stability, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
Note: The values presented are typical and may require optimization for specific peptides and experimental conditions.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the labeling of a peptide with this compound, from initial preparation to final product characterization.
Caption: Workflow for this compound Peptide Labeling.
Experimental Protocols
Materials and Reagents
-
Peptide of interest (with at least one primary amine)
-
This compound ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer or 0.1 M Phosphate buffer, pH 8.0-9.0. Crucially, this buffer must be free of primary amines (e.g., Tris or glycine).
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5
-
RP-HPLC Buffers:
-
Buffer A: 0.1% Trifluoroacetic acid (TFA) in water
-
Buffer B: 0.1% TFA in acetonitrile (B52724)
-
-
C18 RP-HPLC column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Protocol for Peptide Labeling
This protocol is a general guideline and may require optimization based on the specific peptide.
-
Peptide Preparation:
-
Accurately weigh the peptide and dissolve it in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.
-
Ensure the peptide is fully dissolved. Sonication may be used if necessary.
-
-
This compound Stock Solution Preparation:
-
This step should be performed immediately before use as the NHS ester is moisture-sensitive and can hydrolyze.
-
Dissolve the this compound ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 5-10 molar excess of the dye relative to the peptide. A higher molar excess can improve labeling efficiency but may also increase the likelihood of multiple labeling events if the peptide has multiple primary amines.
-
While gently vortexing the peptide solution, add the this compound stock solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer such as 1 M Tris-HCl (pH 7.5) can be added to a final concentration of 50 mM. This will react with any remaining NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Protocol for Purification by RP-HPLC
Purification is essential to remove unreacted dye, unlabeled peptide, and any reaction byproducts.
-
Sample Preparation:
-
Acidify the reaction mixture with a small amount of TFA to ensure compatibility with the RP-HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1 mL/min for an analytical column.
-
Detection: Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~555 nm for the TAMRA label.
-
Gradient: A typical linear gradient would be from 5% to 95% Buffer B over 30 minutes. This may need to be optimized based on the hydrophobicity of the peptide.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the peak that absorbs at both 220 nm and 555 nm. This peak represents the TAMRA-labeled peptide.
-
Protocol for Characterization by Mass Spectrometry
Mass spectrometry is used to confirm the successful conjugation of the this compound to the peptide by verifying the molecular weight of the final product.
-
Sample Preparation:
-
Use a small aliquot of the purified fraction from the RP-HPLC.
-
For ESI-MS, dilute the sample in an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid).
-
For MALDI-TOF, mix the sample with a suitable matrix (e.g., sinapinic acid) and spot it onto the target plate.
-
-
Data Analysis:
-
Acquire the mass spectrum of the sample.
-
Compare the experimentally observed molecular weight to the theoretically calculated molecular weight of the TAMRA-labeled peptide. A successful conjugation will result in a mass increase corresponding to the mass of the TAMRA-PEG3 moiety.
-
Lyophilization and Storage
-
Lyophilization:
-
Pool the pure fractions containing the labeled peptide and lyophilize them to obtain a dry powder.
-
-
Storage:
-
Lyophilized Peptide: Store at -20°C or -80°C in a desiccated, light-protected environment. Under these conditions, the labeled peptide should be stable for over a year.
-
Peptide in Solution: For short-term storage, the labeled peptide can be stored at 4°C for a few days, protected from light. For longer-term storage, it is recommended to aliquot the peptide solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical reaction between the this compound ester and a primary amine on a peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel dual-labeled small peptide as a multimodal imaging agent for targeting wild-type EGFR in tumors | PLOS One [journals.plos.org]
- 5. Simultaneous Dual Protein Labeling using a Triorthogonal Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tamra-peg3-nhs in Fluorescence Resonance Energy Transfer (FRET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence Resonance Energy Transfer (FRET) is a powerful, distance-dependent physical process that has become an indispensable tool in biomedical research and drug development. It allows for the investigation of molecular interactions, conformational changes in proteins, and enzymatic activities with high sensitivity.[1][2] The Tamra-peg3-nhs ester is a versatile fluorescent labeling reagent well-suited for FRET applications, acting as an excellent acceptor for a variety of donor fluorophores.
This document provides detailed application notes and protocols for utilizing this compound in FRET-based assays. Tetramethylrhodamine (TAMRA) is a bright, photostable fluorophore with a strong absorption profile that overlaps with the emission spectra of many common donor dyes.[1] The N-hydroxysuccinimide (NHS) ester group allows for efficient covalent labeling of primary amines on biomolecules such as proteins, peptides, and oligonucleotides.[3][4] The integrated polyethylene (B3416737) glycol (PEG3) spacer enhances water solubility and minimizes steric hindrance, which can be advantageous when labeling sensitive biomolecules.
Principle of FRET
FRET is a non-radiative energy transfer from an excited-state donor fluorophore to a ground-state acceptor molecule. For FRET to occur, several conditions must be met:
-
The donor and acceptor molecules must be in close proximity, typically within 1-10 nanometers.
-
The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor fluorophore.
-
The transition dipole moments of the donor and acceptor must be favorably oriented.
The efficiency of FRET (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, as described by the Förster equation:
E = 1 / (1 + (r/R₀)⁶)
where R₀ is the Förster distance, the distance at which FRET efficiency is 50%. This strong distance dependence makes FRET a highly sensitive "molecular ruler" for measuring changes in molecular proximity.
Data Presentation
Spectroscopic Properties of TAMRA
| Property | Value |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~580 nm |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.1-0.7 (environment dependent) |
Note: The quantum yield of TAMRA can vary depending on its local environment and conjugation to a biomolecule.
Common FRET Pairs with TAMRA as Acceptor
The selection of a suitable donor is critical for a successful FRET experiment. The following table summarizes key spectral properties and calculated Förster distances (R₀) for common FRET pairs where TAMRA acts as the acceptor.
| Donor Fluorophore | Donor λem (nm) | R₀ (Å) |
| 5-FAM (Fluorescein) | ~518 nm | 45-56 |
| Cy3 | ~570 nm | 50-60 |
| Alexa Fluor 488 | ~519 nm | ~60 |
| FITC (Fluorescein isothiocyanate) | ~517 nm | ~55 |
| Tetramethylrhodamine (TMR) | ~576 nm | 55 |
Disclaimer: R₀ values are approximate and can be influenced by factors such as the local environment, the orientation of the dipoles (κ²), and the quantum yield of the donor. The presence of the PEG3 linker may slightly alter these values due to changes in distance and flexibility.
Experimental Protocols
Protocol 1: Labeling of Proteins/Peptides with this compound
This protocol describes a general procedure for labeling primary amine-containing biomolecules with this compound.
Materials:
-
This compound ester
-
Protein or peptide solution (1-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25) or spin column for purification
-
Reaction tubes
Procedure:
-
Prepare TAMRA Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL immediately before use. Protect from light.
-
Prepare Biomolecule Solution: Ensure your protein or peptide is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris will compete with the labeling reaction.
-
Labeling Reaction: Add the this compound stock solution to the biomolecule solution at a molar ratio of 5-10:1 (dye:biomolecule). The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a desalting or spin column.
-
Storage: Store the labeled conjugate at 4°C in the dark. For long-term storage, aliquot and freeze at -20°C.
Protocol 2: FRET-Based Protease Activity Assay
This protocol outlines a general method for measuring protease activity using a FRET peptide substrate dually labeled with a donor fluorophore (e.g., 5-FAM) and TAMRA.
Materials:
-
FRET peptide substrate (labeled with a donor at one end and TAMRA at the other)
-
Protease of interest
-
Assay buffer appropriate for the protease
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the FRET peptide substrate and the protease in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, FRET peptide substrate (final concentration typically in the low micromolar range), and any inhibitors if applicable.
-
Initiate Reaction: Add the protease to the wells to start the reaction. Include a negative control without the enzyme.
-
Measurement: Immediately place the plate in a fluorescence plate reader and measure the donor fluorescence at regular intervals. Proteolytic cleavage will separate the donor and acceptor, leading to an increase in donor fluorescence.
-
Data Analysis: Plot the fluorescence intensity against time. The initial rate of the reaction is proportional to the protease activity.
Protocol 3: Nucleic Acid Hybridization Assay
This protocol describes a method for detecting a specific nucleic acid sequence using two complementary oligonucleotide probes, one labeled with a donor (e.g., Cy3) and the other with TAMRA.
Materials:
-
Donor-labeled oligonucleotide probe
-
TAMRA-labeled oligonucleotide probe
-
Target nucleic acid
-
Hybridization buffer
-
Real-time PCR instrument or fluorometer
Procedure:
-
Reagent Preparation: Resuspend the labeled probes and target nucleic acid in hybridization buffer.
-
Hybridization Reaction: Combine the donor-labeled probe, TAMRA-labeled probe, and the target nucleic acid in a reaction tube. Include a no-target control.
-
Denaturation and Annealing: Heat the mixture to 95°C for 2-5 minutes to denature, then cool to the appropriate annealing temperature to allow hybridization.
-
Measurement: Measure the fluorescence of both the donor and the acceptor. Upon hybridization of both probes to the target in close proximity, FRET will occur, leading to an increase in acceptor (TAMRA) fluorescence when the donor is excited.
-
Data Analysis: Calculate the FRET ratio by dividing the acceptor fluorescence intensity by the donor fluorescence intensity. An increased ratio in the presence of the target indicates hybridization.
Mandatory Visualization
References
Application Notes and Protocols for Amine-Reactive Labeling of Biomolecules using TAMRA-PEG3-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of TAMRA-PEG3-NHS ester for the fluorescent labeling of biomolecules. TAMRA (Tetramethylrhodamine) is a bright and photostable fluorophore widely used in biological research. The inclusion of a three-unit polyethylene (B3416737) glycol (PEG3) spacer enhances the solubility of the labeling reagent and minimizes steric hindrance, thereby improving labeling efficiency and reducing non-specific interactions of the conjugate. The N-hydroxysuccinimide (NHS) ester group reacts efficiently and specifically with primary amines (-NH₂) present on biomolecules, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3][4] This makes this compound an ideal reagent for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein-protein interaction studies.[1]
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of this compound with a primary amine on a biomolecule.
Quantitative Data
The following tables summarize key quantitative data for TAMRA-PEG3 and related compounds, as well as typical labeling efficiencies.
Table 1: Spectroscopic Properties of TAMRA
| Property | Value | Source |
| Maximum Excitation (λmax) | ~546 - 555 nm | |
| Maximum Emission (λmax) | ~565 - 581 nm | |
| Molar Extinction Coefficient (ε) | ~91,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.7 |
Note: Spectral properties can vary slightly depending on the solvent and local environment.
Table 2: Representative Labeling Efficiency on HeLa Cells with a TAMRA-PEG3-biotin-NHS probe
| Concentration of TAMRA-PEG3-biotin (µM) | Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |
| 1 | 30 | 1500 ± 120 | 85 ± 5 |
| 5 | 30 | 4500 ± 350 | 98 ± 2 |
| 10 | 30 | 8200 ± 600 | >99 |
| 5 | 15 | 2800 ± 210 | 92 ± 4 |
| 5 | 60 | 4800 ± 400 | 99 ± 1 |
This data is representative and may vary depending on the cell type, experimental conditions, and instrumentation used.
Experimental Protocols
Protocol 1: Labeling of Proteins in Solution
This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Protein of interest
-
Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0) (optional)
-
Purification column (e.g., size-exclusion chromatography, desalting column)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in the amine-free buffer to a final concentration of 1-10 mg/mL. Avoid buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the labeling reaction.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio may need to be determined empirically. Gently mix the reaction and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a quenching solution to a final concentration of 50 mM. This will react with any unreacted NHS ester.
-
Purification: Remove unreacted this compound and byproducts using a desalting or size-exclusion chromatography column. Collect the fractions containing the labeled protein, which will be visibly colored.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of TAMRA (~555 nm).
Protocol 2: Labeling of Cell Surface Proteins
This protocol is designed for labeling primary amines on the surface of live cells.
Materials:
-
This compound
-
Cells in culture
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 100 mM glycine in PBS)
Procedure:
-
Prepare this compound Labeling Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in ice-cold PBS, pH 8.0.
-
Cell Preparation: Wash the cultured cells twice with ice-cold PBS, pH 7.4, to remove any serum proteins.
-
Cell Labeling: Add the freshly prepared this compound labeling solution to the cells, ensuring the entire surface is covered. Incubate on ice for a predetermined time (e.g., 30 minutes), protected from light.
-
Quenching: Aspirate the labeling solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove unreacted reagent.
-
Downstream Processing: The labeled cells can now be used for various downstream applications such as fluorescence microscopy or flow cytometry.
Experimental Workflow
Caption: General workflow for labeling proteins with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no labeling | Incorrect pH of the reaction buffer. | Verify that the pH of the reaction buffer is between 8.3 and 8.5. |
| Hydrolysis of this compound. | Prepare the this compound solution in anhydrous DMSO or DMF immediately before use. Avoid prolonged exposure of the stock solution to moisture. | |
| Presence of primary amines in the buffer. | Use an amine-free buffer such as phosphate, bicarbonate, or borate. | |
| Inconsistent labeling results | pH drift during the reaction. | For large-scale reactions, use a more concentrated buffer or monitor and adjust the pH during the reaction. |
| Precipitation of protein during labeling | Hydrophobicity of the TAMRA dye. | Optimize the molar ratio of dye to protein. Excessive labeling can lead to aggregation. Consider using a lower concentration of the labeling reagent. |
Conclusion
This compound is a versatile and efficient reagent for the fluorescent labeling of biomolecules. Its bright fluorescence, coupled with the benefits of the PEG spacer, makes it a valuable tool for a wide range of applications in biological research and drug development. The protocols and data presented here provide a comprehensive guide for the successful use of this compound in your experiments. Proper attention to reaction conditions, particularly pH and the exclusion of extraneous primary amines, is critical for achieving optimal labeling results.
References
Application Notes and Protocols for TAMRA-PEG3-NHS Surface Immobilization in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principles
The covalent immobilization of fluorescent probes onto biosensor surfaces is a critical step in the development of robust and sensitive detection platforms. N-Hydroxysuccinimide (NHS) ester chemistry is a widely adopted and versatile method for anchoring molecules containing primary amines to a variety of substrates.[1] This document provides detailed application notes and protocols for the surface immobilization of TAMRA-PEG3-NHS, a fluorescent labeling reagent, for applications in biosensor development, biochips, and drug discovery.[1]
This compound is a molecule comprised of three key components:
-
TAMRA (Tetramethylrhodamine): A bright and photostable fluorophore suitable for a wide range of fluorescence-based detection methods.[2][3] Its distinct spectral properties, with an excitation maximum around 555 nm and an emission maximum near 580 nm, make it a reliable choice for generating strong signals with low background interference.[2]
-
PEG3 (Triethylene Glycol): A short, hydrophilic polyethylene (B3416737) glycol (PEG) linker. The PEG moiety serves to increase the solubility of the molecule and, more importantly, creates a hydrophilic layer on the biosensor surface that minimizes non-specific binding of biomolecules. This anti-fouling property is crucial for reducing background noise and improving the signal-to-noise ratio in biosensing assays.
-
NHS (N-Hydroxysuccinimide) Ester: A reactive group that readily couples with primary amine (-NH₂) groups present on functionalized surfaces to form a stable and permanent amide bond. This reaction is highly efficient under specific pH conditions, typically between 7.2 and 8.5.
The immobilization process using this compound falls under the category of direct derivatization, a single-step approach where a pre-activated surface is reacted with the ligand of interest. It is important to be mindful of the competition between the desired aminolysis (reaction with the amine) and the hydrolysis of the NHS ester, which can reduce immobilization efficiency, particularly at higher pH values.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the chemical principle behind the immobilization of this compound onto an amine-functionalized surface.
Caption: Chemical reaction for this compound immobilization.
The general experimental workflow for immobilizing this compound onto a substrate is depicted below. This process begins with the preparation of an amine-functionalized surface, followed by the immobilization reaction, and concludes with washing and blocking steps to ensure a stable and specific fluorescent signal.
Caption: Experimental workflow for surface immobilization.
Data Presentation
The efficiency of this compound immobilization is influenced by several key parameters. The following tables summarize recommended starting conditions and expected outcomes based on established NHS ester chemistry protocols.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester stability. |
| Buffer | Amine-free (e.g., PBS, Borate, HEPES) | Buffers with primary amines (e.g., Tris) will compete with the surface for reaction. |
| This compound Concentration | 0.1 - 1 mg/mL | The optimal concentration may need to be determined empirically. |
| Reaction Time | 30 min - 2 hours at RT, or overnight at 4°C | Longer incubation times at lower temperatures can improve efficiency. |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Prepare fresh to minimize hydrolysis. |
| Characterization Technique | Purpose | Expected Outcome |
| Fluorescence Microscopy | Confirm successful immobilization and assess surface uniformity. | Uniform fluorescent signal across the surface. |
| Surface Plasmon Resonance (SPR) | Monitor the immobilization process in real-time and quantify surface coverage. | An increase in the SPR signal upon binding of this compound. |
| X-ray Photoelectron Spectroscopy (XPS) | Determine the elemental composition of the surface to confirm the presence of the immobilized molecule. | Presence of nitrogen and other elements specific to the this compound molecule. |
| Contact Angle Measurement | Assess changes in surface hydrophilicity. | A decrease in the water contact angle after immobilization due to the hydrophilic PEG linker. |
Experimental Protocols
Materials and Reagents
-
Amine-functionalized biosensor substrate (e.g., aminosilane-coated glass slides, gold surfaces with amine-terminated self-assembled monolayers)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (or other suitable amine-free buffer)
-
Ethanolamine (B43304) or other quenching agent (optional)
-
Bovine Serum Albumin (BSA) or other blocking agent
-
Deionized (DI) water
-
Nitrogen gas for drying
Protocol 1: Immobilization on an Amine-Functionalized Surface
This protocol describes the direct immobilization of this compound onto a pre-functionalized surface presenting primary amine groups.
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution to the desired final concentration (e.g., 0.1-1 mg/mL) in an amine-free buffer such as PBS (pH 7.4). The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
-
Immobilization Reaction:
-
Place the amine-functionalized substrate in a suitable reaction chamber (e.g., a petri dish or a custom flow cell).
-
Add the freshly prepared this compound solution to the substrate, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. Protect from light to prevent photobleaching of the TAMRA dye.
-
-
Washing:
-
After incubation, remove the this compound solution.
-
Wash the surface thoroughly with the reaction buffer (e.g., PBS) to remove any non-covalently bound reagent.
-
Rinse with DI water.
-
-
Quenching (Optional):
-
To deactivate any unreacted NHS esters, incubate the surface with a quenching solution (e.g., 1 M ethanolamine or 100 mM glycine, pH 8.5) for 15-30 minutes at room temperature.
-
Wash the surface again with PBS and DI water.
-
-
Blocking:
-
To prevent non-specific binding of target molecules in subsequent assays, incubate the surface with a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Rinse the surface with PBS and DI water.
-
-
Final Drying and Storage:
-
Dry the surface under a gentle stream of nitrogen.
-
The TAMRA-functionalized surface is now ready for use in biosensor applications. Store in a dark, dry environment.
-
Protocol 2: Characterization of Immobilization
Fluorescence Microscopy:
-
Place the TAMRA-functionalized substrate on the stage of a fluorescence microscope.
-
Use an appropriate filter set for TAMRA (e.g., excitation ~540-560 nm, emission ~570-590 nm).
-
Acquire images to assess the intensity and uniformity of the fluorescence signal across the surface.
Surface Plasmon Resonance (SPR):
-
Equilibrate the SPR instrument with the running buffer (e.g., PBS).
-
Inject the prepared this compound solution over the amine-functionalized sensor chip.
-
Monitor the change in the SPR signal in real-time to observe the binding of the molecule to the surface.
-
After the signal plateaus, flow buffer over the surface to remove any non-covalently bound molecules. The final change in the signal corresponds to the amount of immobilized this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Fluorescent Signal | Hydrolysis of NHS ester | Prepare this compound solution immediately before use with anhydrous solvents. Ensure the reagent has been stored properly. |
| Suboptimal pH | Ensure the reaction buffer pH is between 7.2 and 8.5. | |
| Inactive surface | Confirm the presence and reactivity of amine groups on the surface prior to immobilization. | |
| High Background Signal | Non-specific binding | Optimize the blocking step with different blocking agents (e.g., BSA, casein) and concentrations. The PEG linker in this compound should already help minimize this. |
| Insufficient washing | Increase the number and duration of washing steps after immobilization. | |
| Uneven Fluorescence | Uneven surface functionalization | Ensure the initial amination of the surface is uniform. |
| Incomplete coverage during incubation | Use a sufficient volume of the this compound solution to cover the entire surface and prevent it from drying out. |
By following these detailed protocols and considering the provided data, researchers can effectively immobilize this compound onto biosensor surfaces, creating a stable and fluorescent platform for a wide range of detection applications.
References
Application Notes and Protocols for TAMRA-PEG3-NHS Protein Labeling and Dye-to-Protein Ratio Calculation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide range of assays. Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorophore commonly used for this purpose. The TAMRA-PEG3-NHS ester is a derivative that incorporates a three-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances aqueous solubility and reduces steric hindrance, and an N-hydroxysuccinimide (NHS) ester group for covalent labeling of primary amines.[1]
This document provides a detailed protocol for the covalent labeling of proteins with this compound and the subsequent determination of the dye-to-protein (D/P) ratio, also known as the degree of labeling (DOL).[2] Accurate calculation of the D/P ratio is critical for ensuring experimental reproducibility and understanding the functional consequences of labeling.[3]
Data Presentation
Accurate calculation of the dye-to-protein ratio relies on precise spectrophotometric measurements and the use of correct physical constants for the dye and the protein. The following table summarizes the essential quantitative data for TAMRA-protein conjugates.
| Parameter | Value | Reference |
| This compound Molecular Weight | 730.76 g/mol | |
| Maximum Absorbance (λmax) of TAMRA Conjugate | ~555 nm | [1] |
| Molar Extinction Coefficient (ε) of TAMRA Conjugate at λmax | 65,000 M⁻¹cm⁻¹ | [1] |
| Correction Factor (CF₂₈₀) for TAMRA at 280 nm | 0.30 |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol outlines the steps for the covalent labeling of a generic protein with this compound.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines, such as Tris, as they compete with the labeling reaction.
-
Purification resin (e.g., size-exclusion chromatography column like Sephadex G-25)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into the Labeling Buffer via dialysis or buffer exchange chromatography.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This should be prepared fresh immediately before use as NHS esters are susceptible to hydrolysis.
-
-
Calculation of this compound Volume:
-
Determine the volume of the this compound stock solution required to achieve the desired molar excess of dye to protein. A starting point of a 10- to 20-fold molar excess is recommended.
-
The following formula can be used:
-
-
Labeling Reaction:
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50 mM. The primary amines in the Tris buffer will react with any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the colored fractions corresponding to the labeled protein.
-
Protocol 2: Determination of Dye-to-Protein (D/P) Ratio
This protocol describes the spectrophotometric method to calculate the average number of dye molecules conjugated to each protein molecule.
Materials:
-
Purified TAMRA-labeled protein conjugate
-
Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Storage buffer (e.g., PBS)
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance of TAMRA, approximately 555 nm (Aₘₐₓ). Use the storage buffer as a blank.
-
If the absorbance readings are above 2.0, dilute the sample with the storage buffer and record the dilution factor.
-
-
Calculation of Dye-to-Protein Ratio:
a. Calculate the molar concentration of the TAMRA dye:
- [Dye] (M) = Aₘₐₓ / (ε_dye * path length)
- Where:
- Aₘₐₓ is the absorbance at ~555 nm.
- ε_dye is the molar extinction coefficient of TAMRA (65,000 M⁻¹cm⁻¹).
- path length is typically 1 cm.
b. Calculate the corrected absorbance of the protein at 280 nm:
- The TAMRA dye also absorbs light at 280 nm, so a correction must be applied to the A₂₈₀ measurement.
- Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ * CF₂₈₀)
- Where:
- A₂₈₀ is the measured absorbance at 280 nm.
- Aₘₐₓ is the absorbance at ~555 nm.
- CF₂₈₀ is the correction factor for TAMRA at 280 nm (0.30).
c. Calculate the molar concentration of the protein:
- [Protein] (M) = Corrected A₂₈₀ / (ε_protein * path length)
- Where:
- Corrected A₂₈₀ is the corrected absorbance at 280 nm.
- ε_protein is the molar extinction coefficient of the specific protein at 280 nm. This value is protein-specific and can often be found in literature or calculated based on the amino acid sequence.
- path length is typically 1 cm.
d. Calculate the Dye-to-Protein (D/P) Ratio:
- D/P Ratio = [Dye] (M) / [Protein] (M)
Visualizations
The following diagrams illustrate the experimental workflow and the logic of the dye-to-protein ratio calculation.
Caption: Experimental workflow for this compound protein labeling.
Caption: Logical flow for calculating the dye-to-protein ratio.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with Tamra-peg3-nhs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during labeling experiments with Tamra-peg3-nhs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescent labeling reagent. It combines the bright, red-orange fluorescent dye TAMRA (Tetramethylrhodamine) with a 3-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester reacts with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds. Its primary application is the covalent labeling of proteins, antibodies, and other biomolecules for use in various fluorescence-based assays, including fluorescence microscopy, flow cytometry, and immunoassays.
Q2: What are the key chemical properties of this compound?
While the exact molecular weight can vary slightly between manufacturers, a representative value for a TAMRA NHS ester is approximately 527.53 g/mol . The PEG spacer increases the hydrophilicity of the molecule, which can help to reduce aggregation of the labeled protein.
Q3: How should I store this compound?
This compound, like other NHS esters, is sensitive to moisture and light.
-
Solid Form: Store the solid reagent at -20°C in a desiccated container to prevent hydrolysis.
-
Stock Solutions: Prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). It is highly recommended to prepare these solutions fresh immediately before use. If short-term storage is necessary, store small aliquots in tightly sealed vials at -20°C for no longer than two weeks to a month, as stability can vary. Always allow the vial to warm to room temperature before opening to prevent condensation.
Q4: What is the optimal pH for the labeling reaction?
The reaction of the NHS ester with primary amines is highly pH-dependent. The optimal pH range is typically between 7.2 and 8.5, with many protocols recommending a pH of 8.3-8.5 for maximal efficiency. At lower pH values, the primary amines are protonated and less reactive. At higher pH values, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction.
Q5: Can I use a Tris-based buffer for my labeling reaction?
No, it is not recommended to use buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218). These buffers will compete with the primary amines on your target biomolecule for reaction with the this compound, leading to significantly lower labeling efficiency. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers.
Troubleshooting Guides
Issue 1: Low Degree of Labeling (DOL)
A low Degree of Labeling (DOL), meaning an insufficient number of dye molecules conjugated to your biomolecule, is a common issue. The following sections outline potential causes and solutions.
| Parameter | Potential Issue | Recommended Solution |
| pH | The pH of the reaction buffer is outside the optimal range of 7.2-8.5. | Verify the pH of your reaction buffer using a calibrated pH meter. Adjust the pH to 8.3 for optimal results. |
| Temperature | The reaction temperature is too low, leading to a slow reaction rate. | Most labeling reactions proceed efficiently at room temperature (20-25°C). If you suspect your protein is sensitive, you can perform the reaction at 4°C, but you may need to increase the incubation time. |
| Incubation Time | The reaction time is too short for the labeling to go to completion. | A typical incubation time is 1 to 2 hours at room temperature. If labeling at 4°C, extend the incubation time, potentially overnight. |
| Protein Concentration | The concentration of your biomolecule is too low, favoring the hydrolysis of the NHS ester over the labeling reaction. | For efficient labeling, a protein concentration of 1-10 mg/mL is recommended. If possible, concentrate your protein to at least 2 mg/mL.[1] |
| Dye-to-Protein Molar Ratio | An insufficient molar excess of this compound is used. | The optimal molar ratio is dependent on the protein and its concentration. A 5- to 20-fold molar excess of the dye is a good starting point. For antibodies, specific recommendations are provided in the table below. |
Table 1: Recommended Dye-to-Protein Molar Ratios for Antibody Labeling
| Protein Concentration | Recommended Molar Ratio (Dye:Protein) | Expected Outcome |
| 2-3 mg/mL | 15:1 to 20:1 | Higher labeling efficiency.[2] |
| 4-10 mg/mL | 8:1 to 10:1 | Efficient labeling with less excess dye.[2] |
| General Recommendation | 5:1 to 10:1 | A good starting point for optimization.[3][4] |
| Issue | Recommended Solution |
| Presence of Primary Amines | Buffers such as Tris or glycine will compete with the labeling reaction. |
| Issue | Recommended Solution |
| Hydrolyzed this compound | The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive. |
| Degraded Solvent | The anhydrous DMSO or DMF used to dissolve the dye may have absorbed moisture or degraded. |
| Improper Storage of Stock Solution | Storing the dye in solution for extended periods can lead to degradation. |
Issue 2: Protein Precipitation During or After Labeling
| Potential Cause | Recommended Solution |
| High Degree of Labeling (DOL) | Over-labeling can increase the hydrophobicity of the protein, leading to aggregation and precipitation. |
| High Concentration of Organic Solvent | The addition of a large volume of DMSO or DMF to the aqueous protein solution can cause precipitation. |
| Protein Instability | The protein itself may be unstable under the reaction conditions (e.g., pH, temperature). |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
The recommended protein concentration is 1-10 mg/mL. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (a 10-fold molar excess is a good starting point).
-
Add the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purify the Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol for Determining the Degree of Labeling (DOL)
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of TAMRA (approximately 555 nm, Amax).
-
-
Calculate the DOL:
-
The DOL can be calculated using the following formula:
Where:
-
Amax is the absorbance at ~555 nm.
-
A280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of TAMRA at ~555 nm (approximately 91,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the absorbance of the dye at 280 nm (for TAMRA, this is approximately 0.3).
-
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low labeling efficiency.
Caption: General experimental workflow for protein labeling.
References
Technical Support Center: Optimizing TAMRA-PEG3-NHS Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize TAMRA-PEG3-NHS conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound conjugation reaction?
The optimal pH for labeling primary amines with a this compound ester is between 8.3 and 8.5.[1][2][3][4][5] This pH range offers the best balance between maintaining a reactive, deprotonated primary amine on the target molecule and minimizing the hydrolysis of the NHS ester.
Q2: What happens if the pH is too low or too high?
-
Below pH 8.0: The primary amine groups on your target molecule (e.g., the epsilon-amino group of lysine) will be mostly protonated (-NH3+). This protonated form is not nucleophilic and will not efficiently react with the NHS ester, leading to low or no labeling.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly. Water molecules will compete with the target amine, converting the this compound into an unreactive carboxylic acid and reducing labeling efficiency.
Q3: Which buffers are recommended for this reaction?
Amine-free buffers are essential to prevent competition with the target molecule. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a concentration of 0.1 M and a pH between 8.3 and 8.5. Sodium bicarbonate buffer (0.1 M) is a commonly used and effective option.
Q4: Are there any buffers I should avoid?
Yes, you must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. The primary amines in these buffers will compete with your target molecule for reaction with the this compound, significantly reducing labeling efficiency. If your protein is in an amine-containing buffer, a buffer exchange is recommended before starting the conjugation.
Q5: How should I prepare and handle the this compound reagent?
This compound is moisture-sensitive. It should be stored at -20°C, protected from light and moisture. Immediately before use, dissolve the NHS ester in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM). Avoid repeated freeze-thaw cycles and do not store the reagent in an aqueous solution.
Q6: What is a typical molar ratio of dye to protein?
A 5 to 20-fold molar excess of the NHS ester to the protein is a common starting point. However, the optimal ratio depends on the specific protein and the desired degree of labeling and should be determined empirically through titration experiments.
Q7: How can I stop (quench) the conjugation reaction?
To stop the reaction, you can add a small molecule containing a primary amine. Common quenching agents include Tris or glycine, added to a final concentration of 50-100 mM. Incubate for an additional 10-15 minutes at room temperature to ensure all unreacted NHS ester is deactivated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter. |
| Hydrolysis of this compound. | Prepare the this compound solution in anhydrous DMSO or DMF immediately before use. Avoid prolonged exposure of the stock solution to moisture. Consider performing the reaction at 4°C overnight to slow down hydrolysis. | |
| Presence of primary amines in the buffer. | Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate. If your sample is in a buffer like Tris, perform a buffer exchange before labeling. | |
| Low reactant concentrations. | Increase the concentration of the protein and/or the molar excess of the this compound ester to favor the reaction over hydrolysis. A typical protein concentration is 1-10 mg/mL. | |
| Steric hindrance. | The primary amines on the target molecule may be inaccessible. Consider using a crosslinker with a longer spacer arm if this is a recurring issue. | |
| Protein Aggregation/Precipitation | High degree of labeling. | A high molar ratio of dye to protein can sometimes cause aggregation. Perform small-scale pilot reactions with varying molar ratios to find the optimal condition that doesn't cause precipitation. |
| Use of organic solvents (DMSO/DMF). | The volume of the organic solvent should not exceed 10% of the total reaction volume. | |
| Suboptimal buffer conditions. | Ensure the buffer conditions are optimal for your specific protein's stability. | |
| High Background or Non-Specific Binding | Excess unreacted this compound. | Quench the reaction by adding Tris or glycine. Purify the conjugate thoroughly using methods like dialysis, size-exclusion chromatography (gel filtration), or spin columns to remove excess, unreacted reagents. |
| Protein aggregation. | Aggregates can trap unbound dye. Optimize the molar ratio of the NHS ester to your protein to prevent aggregation. | |
| Inconsistent Labeling Results | pH drift during the reaction. | For large-scale reactions, the hydrolysis of the NHS ester can cause a drop in pH. Use a more concentrated buffer or monitor and adjust the pH during the reaction. |
| Degraded reagent. | Ensure the this compound ester has been stored properly and is not hydrolyzed. Use high-quality, anhydrous DMSO or DMF for reconstitution. |
Quantitative Data Summary
The stability of the NHS ester is critically dependent on pH and temperature, with hydrolysis being the competing reaction.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value |
| pH | 8.3 - 8.5 |
| Temperature | 4°C to Room Temperature (25°C) |
| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C) |
| Buffer | Amine-free buffers such as Phosphate, Bicarbonate, HEPES, Borate |
| NHS Ester Solvent | Anhydrous DMSO or DMF |
| Molar Ratio (Dye:Protein) | 5-20 fold molar excess is a common starting point; requires empirical optimization. |
Table 2: Effect of pH on NHS Ester Half-life
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | 1 hour |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Immediately before use, allow the vial of this compound to warm to room temperature.
-
Dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5-20 fold) of the this compound solution to the protein solution while gently vortexing.
-
Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Protect the reaction from light.
-
-
Quench the Reaction (Optional but Recommended):
-
Add a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.
-
Incubate for an additional 10-15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column (size-exclusion chromatography) or by dialysis.
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
Visualizations
Caption: Workflow for this compound protein conjugation.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
Tamra-peg3-nhs hydrolysis and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Tamra-peg3-nhs, with a specific focus on preventing its hydrolysis to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent labeling reagent. It contains a TAMRA (tetramethylrhodamine) fluorophore, which provides a strong, stable fluorescence signal in the orange-red spectrum.[1][2][3] This is linked to an N-hydroxysuccinimide (NHS) ester via a three-unit polyethylene (B3416737) glycol (PEG) spacer.[4][5] The NHS ester group reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form a stable amide bond. The PEG spacer enhances water solubility and minimizes steric hindrance between the dye and the target molecule. It is commonly used for fluorescently labeling proteins, peptides, and other biomolecules for applications such as fluorescence microscopy, flow cytometry, and affinity-based proteomic studies.
Q2: What is NHS ester hydrolysis and why is it a concern?
A2: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, cleaving the ester bond. This reaction renders the this compound inactive and unable to conjugate to its target primary amine. Hydrolysis is a competing reaction to the desired aminolysis (reaction with the amine) and can significantly reduce the efficiency of your labeling experiment.
Q3: What are the main factors that cause this compound hydrolysis?
A3: The primary factors that influence the rate of NHS ester hydrolysis are:
-
pH: The rate of hydrolysis increases significantly with increasing pH.
-
Temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Moisture: As water is a reactant in the hydrolysis process, the presence of moisture, even from the atmosphere, can lead to the degradation of the reagent over time.
Q4: How should I store this compound to minimize hydrolysis?
A4: To ensure the long-term stability of this compound, it is crucial to store it correctly.
-
Solid Form: Store the lyophilized powder at -20°C in a desiccated environment to protect it from moisture. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
Stock Solutions: Prepare stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C to -80°C, protected from light. Do not store NHS esters in aqueous solutions.
Troubleshooting Guide
Issue: Low or no fluorescence signal after labeling.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Use a freshly calibrated pH meter. - Prepare Fresh Reagent: Dissolve the this compound in anhydrous DMSO or DMF immediately before use. Do not use aqueous solutions of the NHS ester that have been stored. - Control Temperature: Perform the reaction at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can help minimize hydrolysis. |
| Incompatible Buffer | - Avoid Amine-Containing Buffers: Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate (B84403), bicarbonate, HEPES, or borate. |
| Poor Reagent Quality | - Proper Storage: Ensure your stock of this compound has been stored correctly and has not expired. - Use Anhydrous Solvents: Use high-quality, anhydrous DMSO or DMF to prepare your stock solution. Degraded DMF can contain amines that will react with the NHS ester. |
| Insufficient Reagent Concentration | - Optimize Molar Ratio: Increase the molar excess of this compound to your target molecule. A 5- to 10-fold molar excess is a common starting point. |
| Inaccessible Primary Amines on Target | - Protein Conformation: The primary amines on your protein may be sterically hindered. Consider denaturing the protein if its native conformation is not required for your downstream application. |
Quantitative Data: pH and NHS Ester Stability
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The rate of hydrolysis increases significantly as the pH becomes more alkaline.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Experimental Protocol: Labeling a Protein with this compound
This protocol provides a general procedure for conjugating this compound to a protein containing primary amines.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate or sodium bicarbonate buffer, pH 7.2-8.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. This solution should be prepared fresh immediately before use.
-
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
Visualizing this compound Reactions
Caption: Reaction pathways for this compound and strategies to prevent hydrolysis.
References
Technical Support Center: Improving the Stability of TAMRA-PEG3-NHS Labeled Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the stability of biomolecules labeled with TAMRA-PEG3-NHS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorescent labeling reagent. It consists of three components:
-
TAMRA (Tetramethylrhodamine): A bright, photostable orange-red fluorescent dye.[1][2]
-
PEG3: A short polyethylene (B3416737) glycol linker with three ethylene (B1197577) oxide units. The PEG linker enhances the hydrophilicity of the dye, which can help to reduce aggregation of the labeled biomolecule.[3][4]
-
NHS (N-hydroxysuccinimide) ester: A reactive group that specifically targets primary amines (-NH2) on biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[5]
This reagent is commonly used for fluorescently labeling proteins, antibodies, and other biomolecules for applications such as fluorescence microscopy, flow cytometry, and immunoassays.
Q2: What are the main factors that contribute to the instability of this compound labeled conjugates?
The instability of this compound labeled conjugates can arise from several factors:
-
Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive and unable to react with the target amine. The rate of hydrolysis is highly dependent on pH and temperature.
-
Suboptimal reaction conditions: Incorrect pH, temperature, or buffer composition during the labeling reaction can lead to low labeling efficiency and the formation of unstable products.
-
Protein aggregation: The conjugation process, particularly with hydrophobic dyes, can sometimes induce protein aggregation, leading to loss of function and precipitation.
-
Photobleaching: Like all fluorophores, TAMRA is susceptible to photobleaching (fading) upon prolonged exposure to light.
-
Improper storage: Storing the conjugate under suboptimal conditions (e.g., wrong temperature, exposure to light) can lead to degradation over time.
Q3: How does the PEG linker in this compound contribute to the stability of the conjugate?
The polyethylene glycol (PEG) linker offers several advantages that can enhance the stability of the final conjugate:
-
Increased Hydrophilicity: PEG is a hydrophilic polymer that can increase the overall water solubility of the labeled biomolecule. This can help to prevent aggregation, which is often driven by hydrophobic interactions.
-
Steric Hindrance: The PEG chain can create a "shield" around the biomolecule, which can protect it from proteolytic degradation and reduce immunogenicity.
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of the molecule, leading to a longer circulation half-life in the body.
Troubleshooting Guide
Issue 1: Low Labeling Efficiency
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal pH | The optimal pH for NHS ester reactions is between 7.2 and 8.5. A pH below this range will result in protonated amines that are poor nucleophiles, while a higher pH will accelerate the hydrolysis of the NHS ester. Use a freshly prepared buffer and verify the pH with a calibrated meter. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target biomolecule for reaction with the NHS ester. Use an amine-free buffer like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffer. |
| Hydrolysis of this compound | The NHS ester is moisture-sensitive. Always allow the reagent to warm to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles. |
| Low Reactant Concentration | Low concentrations of the biomolecule or the labeling reagent can slow down the reaction, allowing hydrolysis to become a more significant competing reaction. It is recommended to use a protein concentration of at least 2 mg/mL. |
| Steric Hindrance | The primary amines on your biomolecule may be inaccessible. Consider using a labeling reagent with a longer spacer arm. |
Issue 2: Protein Aggregation or Precipitation After Labeling
Possible Causes & Solutions
| Cause | Solution |
| Hydrophobic Interactions | The addition of the TAMRA dye can increase the hydrophobicity of the protein surface, leading to aggregation. The PEG linker in this compound helps to mitigate this, but aggregation can still occur. |
| High Degree of Labeling (DOL) | Over-labeling can alter the surface properties of the protein and lead to aggregation. Optimize the molar ratio of the labeling reagent to the protein to achieve the desired DOL without causing precipitation. |
| Suboptimal Buffer Conditions | The buffer composition, including pH and ionic strength, can significantly impact protein stability. Perform the labeling reaction in a buffer that is known to be optimal for the stability of your specific protein. Consider adding stabilizing excipients such as glycerol (B35011) or arginine. |
| Physical Stress | Vigorous vortexing or multiple freeze-thaw cycles can denature proteins and cause aggregation. Handle the protein gently and aliquot the conjugate for single-use to avoid repeated freezing and thawing. |
Issue 3: Rapid Loss of Fluorescence Signal
Possible Causes & Solutions
| Cause | Solution |
| Photobleaching | TAMRA, while relatively photostable, will eventually photobleach upon prolonged exposure to light. Protect the labeled conjugate from light by storing it in a dark container and minimizing light exposure during experiments. Use of an anti-fade mounting medium can also be beneficial for microscopy applications. |
| Chemical Degradation | The fluorescent properties of the dye can be affected by harsh chemical conditions. Avoid exposing the conjugate to strong oxidizing or reducing agents. |
| Quenching | High labeling densities can lead to self-quenching of the fluorophores. If you observe a decrease in fluorescence intensity with an increasing degree of labeling, this may be the cause. Optimize the DOL to maximize the fluorescence signal. |
Experimental Protocols
Protocol: Labeling a Protein with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for your specific protein and application.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Ensure the buffer pH is between 7.2 and 8.5.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into a suitable labeling buffer.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A common starting point is a 10-20 fold molar excess of the dye to the protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
-
Determine the Degree of Labeling (DOL):
-
The DOL can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (around 555 nm).
-
Storage of the Conjugate:
Store the purified conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. For long-term storage, it is recommended to add a cryoprotectant like glycerol and to aliquot the conjugate to avoid multiple freeze-thaw cycles.
Diagrams
Caption: Experimental workflow for labeling a biomolecule with this compound.
Caption: Chemical reaction pathway for this compound conjugation to a primary amine.
Caption: Factors contributing to the instability of this compound labeled conjugates.
References
Technical Support Center: Purification of TAMRA-PEG3-NHS Labeled Proteins
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of proteins after labeling with TAMRA-PEG3-NHS.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for protein labeling?
This compound is a fluorescent labeling reagent. It consists of three main components:
-
TAMRA (Tetramethylrhodamine): A bright fluorophore for detection.[1][2]
-
PEG3 (a 3-unit polyethylene (B3416737) glycol spacer): Enhances solubility and reduces steric hindrance between the dye and the protein.[1]
-
NHS (N-hydroxysuccinimide) ester: A reactive group that forms a stable, covalent amide bond with primary amines (like the side chain of lysine (B10760008) residues and the N-terminus) on the protein.[1][3]
The reaction is most efficient at a pH between 7.2 and 8.5.
Q2: Which methods are most effective for purifying my TAMRA-labeled protein?
The most common and effective methods for removing unconjugated this compound dye are:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method that separates molecules based on their size. The larger labeled protein will elute before the smaller, unconjugated dye molecules. This is often used as a final polishing step in purification.
-
Dialysis: This method involves placing the labeling reaction mixture in a dialysis bag with a specific molecular weight cutoff (MWCO). The labeled protein is retained within the bag while the smaller, free dye molecules diffuse out into a larger volume of buffer.
-
Spin Columns: For smaller sample volumes, specialized spin columns designed for dye and biotin (B1667282) removal can be a rapid and efficient option.
Q3: How do I determine if my protein has been successfully labeled?
Successful labeling can be confirmed by measuring the absorbance of your purified protein solution at two wavelengths:
-
280 nm: To determine the protein concentration.
-
~555 nm: The absorbance maximum for TAMRA dye.
From these values, you can calculate the Degree of Labeling (DOL), which is the molar ratio of dye to protein.
Troubleshooting Guide
Problem 1: Low Labeling Efficiency
Q: My final product shows very low fluorescence, suggesting poor labeling. What went wrong?
A: Low labeling efficiency is a common problem with several potential causes. Refer to the troubleshooting decision tree below and consider the following points:
-
Incorrect Buffer pH: The NHS ester reaction is highly pH-dependent. The optimal pH range is 8.3-8.5. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester, rendering it inactive.
-
Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the NHS ester, significantly reducing labeling efficiency. Always use an amine-free buffer like PBS, borate, or carbonate.
-
Hydrolysis of this compound: NHS esters are moisture-sensitive. Always allow the reagent to warm to room temperature before opening to prevent condensation, and dissolve it in anhydrous DMSO or DMF immediately before use.
-
Insufficient Molar Excess of Dye: For dilute protein solutions, a higher molar excess of the dye is needed to favor the labeling reaction over hydrolysis. A common starting point is a 10-20 fold molar excess of the NHS ester to the protein.
-
Low Protein Concentration: The labeling reaction is more efficient at higher protein concentrations (ideally 2-10 mg/mL).
Problem 2: Protein Precipitation After Labeling
Q: My protein precipitated out of solution after adding the this compound dye. How can I prevent this?
A: Protein precipitation post-labeling can occur due to changes in the protein's properties after dye conjugation.
-
Hydrophobicity of the Dye: TAMRA is a relatively hydrophobic molecule. Attaching multiple dye molecules can increase the overall hydrophobicity of the protein, leading to aggregation and precipitation. The PEG spacer in this compound is designed to mitigate this, but it can still be an issue with extensive labeling.
-
High Degree of Labeling (DOL): Excessive labeling can lead to aggregation. Try reducing the molar excess of the dye in the labeling reaction to achieve a lower DOL.
-
Solubility Issues: If precipitation persists, consider performing the purification in a buffer containing mild non-ionic detergents or other additives that help maintain protein solubility.
Problem 3: Incomplete Removal of Free Dye
Q: After purification, I still have a high background signal, indicating the presence of unconjugated TAMRA dye. How can I improve the purification?
A: Complete removal of the free dye is crucial for accurate downstream applications.
-
For Size Exclusion Chromatography (SEC):
-
Choose the Right Resin: Select a resin with a fractionation range appropriate for your protein's molecular weight to ensure good separation from the small dye molecule.
-
Optimize Column Length and Flow Rate: Longer columns and slower flow rates generally provide better resolution.
-
-
For Dialysis:
-
Ensure Adequate MWCO: Use a dialysis membrane with a molecular weight cutoff that is significantly smaller than your protein but large enough to allow the free dye to pass through (e.g., 10 kDa MWCO).
-
Multiple Buffer Changes: Perform at least three buffer changes with a large volume of fresh buffer to ensure complete removal of the free dye.
-
Time: Allow sufficient time for dialysis, typically several hours to overnight.
-
Quantitative Data Summary
Table 1: Stability of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.5 | Room Temperature | ~20 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~10 minutes |
| Note: These values are approximate and can vary based on the specific NHS ester and buffer conditions. |
Table 2: Recommended Starting Molar Ratios for Labeling
| Protein Concentration | Recommended Molar Ratio (Dye:Protein) |
| 2-3 mg/mL | 15-20 |
| 4-10 mg/mL | 8-10 |
| Source: Adapted from Abcam ab253390 protocol. |
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification supplies (SEC column or dialysis cassette)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
-
-
Perform the Labeling Reaction:
-
Add the appropriate volume of the dissolved this compound to the protein solution. A starting point of an 8-20 fold molar excess of dye to protein is recommended.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer with a primary amine, such as 1 M Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
-
Proceed to Purification:
-
Immediately purify the labeled protein to remove the unreacted dye and byproducts.
-
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS) that is compatible with your protein and downstream applications.
-
Sample Loading: Carefully load the quenched labeling reaction mixture onto the top of the column.
-
Elution: Begin the isocratic elution with the equilibration buffer. The larger, labeled protein will travel through the column faster than the smaller, unconjugated this compound molecules.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Monitor the absorbance of the fractions at 280 nm (for protein) and ~555 nm (for TAMRA). The fractions containing both peaks represent your purified, labeled protein. Pool the relevant fractions.
Visualizations
Caption: Experimental workflow for protein labeling and purification.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
Technical Support Center: Purification of TAMRA-Labeled Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated TAMRA-PEG3-NHS from their samples after a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound from my sample?
A1: It is critical to remove unconjugated this compound to ensure the accuracy and reliability of downstream applications. Excess dye can lead to high background fluorescence, inaccurate quantification of labeling, and potential interference with biological assays.[1][2]
Q2: What are the most common methods for removing unconjugated dye?
A2: The most common and effective methods for removing small molecules like unconjugated dyes from larger macromolecules (e.g., proteins, antibodies, peptides) are size exclusion chromatography (SEC), dialysis, and tangential flow filtration (TFF).[3][4][5]
Q3: How do I choose the best purification method for my sample?
A3: The choice of method depends on factors such as your sample volume, the size of your target molecule, the required purity, and the equipment available.
-
Size Exclusion Chromatography (SEC): Ideal for achieving high purity and for separating monomers from aggregates. It is often used as a final polishing step.
-
Dialysis: A simple and gentle method suitable for larger sample volumes, but it can be time-consuming and may result in sample dilution.
-
Tangential Flow Filtration (TFF): Highly efficient for concentrating and purifying large volumes of biomolecules, making it suitable for process development and manufacturing.
Q4: What can cause the this compound ester to hydrolyze, and how does this affect purification?
A4: The NHS ester is susceptible to hydrolysis, a reaction with water that renders it inactive for conjugation. The rate of hydrolysis increases significantly with rising pH. The half-life of an NHS ester is approximately 4-5 hours at pH 7.0 but drops to about 10 minutes at pH 8.6. Hydrolyzed, unconjugated dye still needs to be removed from the sample to prevent background signal.
Troubleshooting Guides
Problem 1: High Background Fluorescence After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete removal of unconjugated dye. | Increase the column length or the number of dialysis buffer changes. For TFF, increase the number of diavolumes. |
| Non-specific binding of the dye to your target molecule. | If aggregation is suspected, consider using additives in your buffer, such as a non-ionic detergent (e.g., Tween-20) at a low concentration. |
| Hydrolyzed dye still present in the sample. | Ensure your purification method has a sufficient molecular weight cutoff to separate the small hydrolyzed dye molecule from your larger target molecule. |
Problem 2: Low Recovery of Labeled Product
| Possible Cause | Troubleshooting Step |
| Non-specific binding of the labeled protein to the purification matrix (e.g., SEC column, dialysis membrane). | Pre-treat the purification device with a blocking agent like bovine serum albumin (BSA) if compatible with your downstream application. Ensure the buffer conditions (pH, ionic strength) are optimal for your protein's stability and solubility. |
| Aggregation and precipitation of the labeled protein. | The hydrophobic nature of TAMRA can sometimes lead to aggregation. Perform purification at a lower concentration or in the presence of solubilizing agents. |
| Sample loss during transfer steps. | Minimize the number of transfer steps. Use low-protein-binding tubes and pipette tips. |
Quantitative Data Summary
The following table summarizes the typical performance of different purification methods for removing unconjugated this compound. Actual results may vary depending on the specific experimental conditions.
| Purification Method | Typical Purity (% Labeled Protein) | Typical Recovery (%) | Processing Time | Sample Volume Range |
| Size Exclusion Chromatography (SEC) | >99% | 80-95% | 1-2 hours | 100 µL - 10 mL |
| Dialysis | 95-99% | 85-98% | 12-48 hours | 1 mL - 100 mL |
| Tangential Flow Filtration (TFF) | >98% | 90-99% | 2-4 hours | 50 mL - >1 L |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This method, also known as gel filtration, separates molecules based on their size. Larger molecules, like your labeled protein, will elute first, while smaller molecules, like the unconjugated dye, will be retained longer in the porous beads of the chromatography resin.
Materials:
-
SEC column with an appropriate fractionation range for your target protein.
-
Chromatography system (e.g., FPLC, HPLC).
-
Purification buffer (e.g., PBS, pH 7.4).
-
Sample containing the TAMRA-labeled protein and unconjugated dye.
Procedure:
-
Equilibrate the SEC column with at least two column volumes of purification buffer.
-
Load your sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Begin the isocratic elution with the purification buffer at a flow rate recommended for the column.
-
Monitor the elution profile using a UV detector (at 280 nm for protein and ~555 nm for TAMRA).
-
Collect fractions corresponding to the first peak, which contains your purified TAMRA-labeled protein.
-
Analyze the collected fractions for protein concentration and degree of labeling.
Protocol 2: Dialysis
Dialysis is a process where a semi-permeable membrane is used to separate molecules based on size. The labeled protein is retained within the dialysis tubing or cassette, while the smaller unconjugated dye diffuses out into a larger volume of buffer.
Materials:
-
Dialysis tubing or cassette with a molecular weight cutoff (MWCO) significantly smaller than your target protein (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Large beaker.
-
Magnetic stir plate and stir bar.
-
Dialysis buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-wetting).
-
Load your sample into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase.
-
Place the sealed tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Stir the buffer gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
Change the dialysis buffer. Repeat the buffer change at least two more times over 12-24 hours to ensure complete removal of the unconjugated dye.
-
Recover the purified sample from the dialysis tubing/cassette.
Protocol 3: Tangential Flow Filtration (TFF)
TFF, or cross-flow filtration, is a rapid and efficient method for separating molecules of different sizes. The sample is passed tangentially across a membrane, which prevents the build-up of molecules on the membrane surface that can cause clogging.
Materials:
-
TFF system with a membrane cassette of an appropriate MWCO.
-
Diafiltration buffer (e.g., PBS, pH 7.4).
-
Sample containing the TAMRA-labeled protein and unconjugated dye.
Procedure:
-
Assemble the TFF system and install the membrane cassette according to the manufacturer's instructions.
-
Equilibrate the system with the diafiltration buffer.
-
Load the sample into the reservoir.
-
Begin the diafiltration process by continuously adding fresh diafiltration buffer to the reservoir at the same rate that filtrate is being removed. This process is known as constant volume diafiltration.
-
Perform at least 5-7 diavolumes to ensure thorough removal of the unconjugated dye. A diavolume is the volume of the sample in the reservoir.
-
Once diafiltration is complete, the sample can be concentrated if desired by stopping the addition of buffer and allowing filtrate to be removed.
-
Recover the purified and concentrated sample from the system.
Visualizations
Caption: Workflow for removing unconjugated dye using Size Exclusion Chromatography.
Caption: Workflow for removing unconjugated dye using Dialysis.
References
Technical Support Center: Aggregation Issues with TAMRA-PEG3-NHS Labeled Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and resolving aggregation issues encountered during the labeling of proteins with TAMRA-PEG3-NHS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
A1: this compound is a fluorescent labeling reagent. It consists of three main components:
-
TAMRA (Tetramethylrhodamine): A bright, orange-red fluorescent dye that allows for the detection and quantification of the labeled protein.[1]
-
PEG3 (Polyethylene Glycol, 3 units): A short, hydrophilic spacer that enhances the solubility of the labeled protein and can help to reduce aggregation by providing a steric shield.[2]
-
NHS (N-hydroxysuccinimide) ester: An amine-reactive group that forms a stable amide bond with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus) on the protein.[3][4]
This combination makes it a valuable tool for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[4]
Q2: What are the primary causes of protein aggregation when using this compound?
A2: Protein aggregation during labeling is often a result of several factors:
-
Increased Hydrophobicity: The TAMRA dye itself is hydrophobic. Covalently attaching it to the protein surface can increase the overall hydrophobicity, leading to self-association and aggregation.
-
Alteration of Surface Charge: The NHS ester reaction neutralizes a primary amine's positive charge. This change in the protein's isoelectric point (pI) can reduce the electrostatic repulsion between protein molecules, promoting aggregation.
-
Conformational Changes: The labeling process can sometimes induce local or global conformational changes in the protein, exposing previously buried hydrophobic regions that can trigger aggregation.
-
High Dye-to-Protein Ratio: Using an excessive molar ratio of the labeling reagent can lead to over-labeling, significantly altering the protein's surface properties and increasing the likelihood of aggregation.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. Unfavorable conditions can lead to protein unfolding and aggregation.
Q3: How does the PEG3 linker in this compound affect aggregation?
A3: The polyethylene (B3416737) glycol (PEG) linker is hydrophilic and is known to increase the solubility and stability of proteins to which it is conjugated (a process called PEGylation). It can form a protective hydrophilic layer around the protein, which can mask hydrophobic patches and reduce the likelihood of intermolecular interactions that lead to aggregation. Therefore, the PEG3 linker in this compound is a feature designed to mitigate the hydrophobic effects of the TAMRA dye.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving aggregation issues with your this compound labeled protein.
Problem: Visible precipitation or cloudiness in the protein solution during or after labeling.
This is a clear indication of significant protein aggregation.
Initial Troubleshooting Steps:
-
Assess the Degree of Labeling (DOL): Over-labeling is a common cause of aggregation. Aim for a lower dye-to-protein molar ratio in your next labeling reaction. It is recommended to perform a titration to find the optimal ratio that provides sufficient fluorescence without causing precipitation.
-
Optimize Buffer Conditions:
-
pH: Ensure the pH of your labeling buffer is optimal for both the NHS ester reaction (typically pH 7.5-8.5) and the stability of your specific protein.
-
Ionic Strength: Both very low and very high salt concentrations can promote aggregation. Try optimizing the ionic strength, for example, by using a buffer with 150 mM NaCl.
-
-
Lower the Reaction Temperature: Performing the labeling reaction at a lower temperature (e.g., 4°C) can slow down the aggregation process. This may require a longer incubation time to achieve the desired degree of labeling.
-
Reduce Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions. If possible, perform the labeling at a lower protein concentration.
Advanced Troubleshooting: Systematic Screening of Additives
If initial troubleshooting fails, a more systematic approach to screen for stabilizing additives may be necessary. The following tables provide examples of additives that can be tested.
Data Presentation: Impact of Additives on Protein Aggregation
The following tables summarize the effects of various additives on protein aggregation. The data presented is a general guide and the optimal conditions should be determined empirically for each specific protein.
Table 1: Common Buffer Additives to Reduce Protein Aggregation
| Additive Category | Example Additive | Typical Concentration Range | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 0.25 - 1 M | Stabilize protein structure through preferential exclusion. |
| Polyols | Glycerol, Sorbitol | 5 - 20% (v/v) | Similar to sugars, they are preferentially excluded from the protein surface, promoting a more compact, stable state. |
| Amino Acids | Arginine, Glycine | 50 - 500 mM | Can suppress aggregation by interacting with hydrophobic patches or increasing the salvation of the protein. |
| Non-ionic Surfactants | Tween® 20, Triton™ X-100 | 0.01 - 0.1% (v/v) | Can prevent aggregation by binding to hydrophobic surfaces and reducing intermolecular interactions. |
Table 2: Example of a Buffer Optimization Screen for a TAMRA-labeled Antibody
| Buffer Condition | % Monomer (by SEC) |
| PBS, pH 7.4 | 85% |
| PBS, pH 7.4 + 250 mM Sucrose | 92% |
| PBS, pH 7.4 + 100 mM Arginine | 95% |
| PBS, pH 7.4 + 0.05% Tween® 20 | 90% |
Note: This is example data and results will vary depending on the protein.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.5 and 8.5. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.
-
The recommended protein concentration is 1-10 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution. A common starting point is a 5- to 10-fold molar excess of the dye to the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis.
-
Protocol 2: Quantification of Protein Aggregates using Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.
-
Column and Mobile Phase Selection:
-
Choose an SEC column with a pore size appropriate for the size of your protein and its potential aggregates.
-
The mobile phase should be optimized to prevent non-specific interactions between the protein and the column matrix. A common mobile phase is phosphate (B84403) buffer with a salt concentration of 100-200 mM.
-
-
Sample Preparation:
-
Filter the labeled protein sample through a 0.22 µm syringe filter before injection to remove large particulates.
-
-
Analysis:
-
Inject the sample onto the SEC column.
-
Monitor the elution profile using a UV detector (typically at 280 nm for protein and at the excitation maximum of TAMRA).
-
Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates to determine the percentage of each species.
-
Protocol 3: Detection of Protein Aggregates using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution.
-
Sample Preparation:
-
Filter the protein solution through a low-protein-binding 0.1 or 0.22 µm filter to remove dust and other contaminants.
-
The sample concentration should be appropriate for the instrument (typically 0.1-1.0 mg/mL).
-
-
Measurement:
-
Place the sample in a clean cuvette.
-
The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
The software will analyze these fluctuations to determine the size distribution of the particles in the sample. An increase in the average particle size or the appearance of multiple peaks can indicate aggregation.
-
Visualizations
References
Validation & Comparative
A Head-to-Head Comparison: Tamra-peg3-nhs vs. Alexa Fluor 555 for Protein Labeling
For researchers, scientists, and drug development professionals selecting the optimal fluorescent label is a critical decision that directly impacts experimental outcomes. This guide provides an objective, data-driven comparison of two widely used amine-reactive fluorescent dyes in the orange-red spectrum: Tetramethylrhodamine (TAMRA)-peg3-NHS and Alexa Fluor 555 NHS ester. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols to inform your selection process.
At a Glance: Key Performance Characteristics
| Property | Tamra-peg3-nhs | Alexa Fluor 555 NHS Ester | Advantage |
| Excitation Maximum (λex) | ~555 nm | ~555 nm | Negligible Difference |
| Emission Maximum (λem) | ~579 nm | ~565 nm | Negligible Difference |
| Molar Extinction Coefficient (ε) | ~91,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | Alexa Fluor 555 |
| Quantum Yield (Φ) | ~0.1 - 0.3 | ~0.1 | Variable |
| Brightness (ε x Φ) | 9,100 - 27,300 | ~15,000 | Variable |
| Photostability | Good | Excellent | Alexa Fluor 555 |
| pH Sensitivity | Moderate | Low (pH 4-10) | Alexa Fluor 555 |
| Water Solubility | Good (due to PEG linker) | Excellent | Alexa Fluor 555 |
In-Depth Performance Analysis
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While the quantum yield of TAMRA can be higher in certain environments, Alexa Fluor 555 boasts a significantly higher molar extinction coefficient, which often translates to brighter protein conjugates. This is particularly advantageous for detecting low-abundance targets.
Photostability: For applications requiring prolonged or intense light exposure, such as confocal microscopy and single-molecule studies, photostability is paramount. Alexa Fluor 555 consistently demonstrates superior photostability compared to TAMRA. Studies have shown that under continuous illumination, Alexa Fluor 555 retains its fluorescent signal for a significantly longer duration than spectrally similar dyes like Cy3, which shares the same core structure as TAMRA.[1][2][3] This increased photostability allows for longer imaging times and the acquisition of higher-quality data with a better signal-to-noise ratio.
Environmental Sensitivity: Alexa Fluor 555 exhibits robust fluorescence across a broad pH range (pH 4-10), making it a reliable choice for experiments involving variable buffer conditions.[4] TAMRA's fluorescence, on the other hand, can be more susceptible to changes in its local environment, which may introduce variability in experimental results.[5]
Solubility and Aggregation: The PEG3 linker in this compound enhances its water solubility and can help to reduce aggregation of the labeled protein. However, Alexa Fluor 555 is inherently highly water-soluble due to its sulfonation, which also minimizes the tendency of its protein conjugates to aggregate, even at high degrees of labeling. This is a crucial factor for maintaining the biological activity of the labeled protein.
Experimental Protocols
The following are generalized protocols for labeling proteins with this compound and Alexa Fluor 555 NHS ester. It is important to note that the optimal dye-to-protein ratio and reaction conditions may need to be determined empirically for each specific protein and application.
Protocol 1: Protein Labeling with NHS Ester Dyes
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound or Alexa Fluor 555 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 8.3, to a final concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound or Alexa Fluor 555 NHS ester in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the reactive dye solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the colored, labeled protein.
-
-
Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (A280) and at the absorption maximum of the dye (A_dye).
-
Calculate the protein concentration and the dye concentration using the following formulas:
-
Protein Concentration (M) = [A280 - (A_dye × CF280)] / ε_protein
-
Dye Concentration (M) = A_dye / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
-
CF280 is the correction factor for the dye's absorbance at 280 nm.
-
Visualizing the Workflow and Comparison
To better illustrate the protein labeling process and the key differences between the two dyes, the following diagrams are provided.
Caption: A generalized workflow for labeling proteins with amine-reactive NHS ester dyes.
Caption: Key performance differences between this compound and Alexa Fluor 555.
Conclusion and Recommendations
Both this compound and Alexa Fluor 555 NHS ester are effective reagents for labeling proteins.
-
This compound is a cost-effective option suitable for many standard applications where high photostability and brightness are not the primary concerns. The inclusion of the PEG linker is a notable feature for improving solubility.
-
Alexa Fluor 555 NHS ester is the superior choice for demanding applications that require high brightness, exceptional photostability, and robust performance across a range of experimental conditions. Its resistance to photobleaching and pH-insensitivity make it a more reliable and versatile tool for quantitative and high-resolution imaging studies.
For researchers and drug development professionals aiming for the highest quality and most reproducible data, particularly in fluorescence microscopy and other applications involving intense or prolonged light exposure, the investment in Alexa Fluor 555 is highly recommended.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Alexa Fluor 555 derivatives for fluorescence imaging | Poster Board #727 - American Chemical Society [acs.digitellinc.com]
- 5. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: TAMRA-PEG3-NHS Versus Other TAMRA Derivatives for Bioconjugation and Cellular Imaging
For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent label is a critical determinant for the success of a wide array of applications, from fundamental protein tracking to the development of targeted therapeutics. Tetramethylrhodamine (TAMRA) has long been a workhorse fluorophore due to its brightness and photostability. However, the emergence of derivatives such as TAMRA-PEG3-NHS prompts a detailed comparison to guide the discerning scientist in their choice of labeling reagent.
This guide provides an objective comparison of this compound with other common TAMRA derivatives, namely TAMRA-NHS and TAMRA-X-NHS. We will delve into their key performance characteristics, supported by experimental data where available, and provide detailed protocols for their comparative evaluation.
Key Performance Indicators: A Comparative Overview
The primary distinction between these TAMRA derivatives lies in the linker arm separating the fluorophore from the reactive N-hydroxysuccinimide (NHS) ester, which targets primary amines on biomolecules. TAMRA-NHS offers a direct connection, TAMRA-X-NHS incorporates a seven-atom aminohexanoyl spacer, and this compound features a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) linker. These structural differences have significant implications for the performance of the resulting conjugates.
| Property | This compound | TAMRA-NHS (5/6-isomer) | 5-TAMRA-X NHS Ester |
| Molecular Weight | ~730.77 g/mol [1][2] | ~527.53 g/mol [3][4] | ~640.69 g/mol |
| Linker/Spacer | 3-unit polyethylene glycol (PEG) | None | 7-atom aminohexanoyl "X" spacer[5] |
| Hydrophilicity | High | Low | Moderate |
| Solubility | Good in aqueous buffers, DMSO, DMF | Low in water, good in DMSO, DMF | Soluble in DMSO, DMF |
| Excitation Max (λex) | ~546 - 555 nm | ~541 - 554 nm | Not explicitly found |
| Emission Max (λem) | ~565 - 581 nm | ~565 - 583 nm | Not explicitly found |
| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ (for a close analog) | ~84,000 - 95,000 M⁻¹cm⁻¹ | Not explicitly found |
| Quantum Yield (Φ) | ~0.1 - 0.3 (inferred for TAMRA core) | ~0.1 | Not explicitly found |
The Impact of the PEG Linker: Enhanced Performance of this compound
The inclusion of a hydrophilic PEG3 spacer in this compound offers several distinct advantages over its counterparts, directly influencing its performance in bioconjugation and subsequent applications.
Improved Hydrophilicity and Reduced Aggregation: The PEG linker significantly enhances the water solubility of the TAMRA fluorophore. This is a critical advantage when labeling proteins that are sensitive to organic solvents, as it allows for conjugation reactions to be performed in predominantly aqueous buffers, thereby preserving protein structure and function. Furthermore, the increased hydrophilicity of the resulting conjugate reduces the propensity for aggregation, a common issue with hydrophobic dyes that can lead to loss of biological activity and inaccurate quantification.
Reduced Steric Hindrance and Enhanced Labeling Efficiency: The flexible PEG spacer provides spatial separation between the bulky TAMRA fluorophore and the target biomolecule. This minimizes steric hindrance, allowing the NHS ester to more readily access primary amines, even those located in sterically constrained environments on the protein surface. This can lead to a higher degree of labeling (DOL) and more consistent batch-to-batch conjugations.
Potentially Brighter and More Photostable Conjugates: While direct comparative studies on the quantum yield and photostability of these specific TAMRA derivatives are limited, the PEG linker can help to prevent quenching of the fluorophore that can occur upon conjugation to a biomolecule. By holding the dye away from the protein surface, the PEG spacer can minimize interactions that lead to a decrease in fluorescence intensity.
Experimental Protocols for Comparative Evaluation
To empower researchers to make data-driven decisions based on their specific experimental needs, we provide the following detailed protocols for the comparative evaluation of this compound and other TAMRA derivatives.
Determination of Degree of Labeling (DOL)
The DOL is a crucial parameter for characterizing fluorescently labeled proteins and ensuring reproducibility.
Materials:
-
TAMRA-labeled protein conjugate (purified from unreacted dye)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of TAMRA (Amax, typically around 555 nm).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). For TAMRA, this is approximately 0.178.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye is the molar extinction coefficient of the TAMRA derivative (e.g., ~95,000 M⁻¹cm⁻¹).
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Expected Outcome: By comparing the DOL achieved with each TAMRA derivative under identical reaction conditions (e.g., molar ratio of dye to protein, reaction time), one can quantitatively assess the labeling efficiency. It is anticipated that this compound will yield a higher DOL due to its enhanced solubility and reduced steric hindrance.
Workflow for Determining Degree of Labeling
Workflow for determining the Degree of Labeling (DOL).
Comparison of Signal-to-Noise Ratio in Cellular Imaging
The signal-to-noise ratio (SNR) is a critical measure of image quality in fluorescence microscopy.
Materials:
-
Cells expressing the target protein of interest
-
Antibodies labeled with different TAMRA derivatives
-
Confocal or widefield fluorescence microscope with appropriate filter sets for TAMRA
-
Image analysis software (e.g., Fiji/ImageJ)
Procedure:
-
Cell Labeling: Label cells with antibodies conjugated to each of the TAMRA derivatives under identical conditions.
-
Image Acquisition: Acquire images of the labeled cells using the same microscope settings (laser power, exposure time, gain) for all samples.
-
Image Analysis:
-
For each image, define a region of interest (ROI) that encompasses the specific signal (e.g., a labeled organelle).
-
Measure the mean fluorescence intensity within the signal ROI (I_signal).
-
Define a background ROI in a region of the cell devoid of specific labeling.
-
Measure the mean fluorescence intensity and the standard deviation of the intensity in the background ROI (I_background and SD_background).
-
Calculate the SNR using the formula: SNR = (I_signal - I_background) / SD_background.
-
Expected Outcome: A higher SNR indicates a brighter, more distinct signal against the background. Due to potentially higher labeling efficiency and reduced aggregation-induced quenching, this compound is expected to provide a superior SNR compared to TAMRA-NHS.
Workflow for Comparing Signal-to-Noise Ratio
Workflow for comparing the signal-to-noise ratio of different fluorescent labels.
FRET Efficiency Measurement
Förster Resonance Energy Transfer (FRET) is a powerful tool for studying molecular interactions. The efficiency of FRET can be influenced by the properties of the donor and acceptor fluorophores.
Materials:
-
A FRET pair of biomolecules (e.g., a protease and its substrate) labeled with a donor (e.g., FAM) and an acceptor (one of the TAMRA derivatives).
-
Fluorometer or fluorescence plate reader capable of spectral measurements.
Procedure (Acceptor Photobleaching Method):
-
Initial Measurement: Measure the fluorescence emission spectrum of the donor fluorophore in the presence of the acceptor.
-
Photobleach Acceptor: Selectively photobleach the acceptor fluorophore (TAMRA) using a high-intensity light source at its excitation maximum.
-
Post-Bleach Measurement: Measure the fluorescence emission spectrum of the donor fluorophore again.
-
Calculate FRET Efficiency:
-
FRET Efficiency (E) = 1 - (I_DA / I_D)
-
Where:
-
I_DA is the fluorescence intensity of the donor in the presence of the acceptor (before photobleaching).
-
I_D is the fluorescence intensity of the donor after photobleaching the acceptor.
-
-
Expected Outcome: By comparing the FRET efficiency for each TAMRA derivative, you can assess the impact of the linker on the energy transfer process. The longer, more flexible PEG linker of this compound may allow for more optimal orientation of the donor and acceptor, potentially leading to a different FRET efficiency compared to the shorter or non-existent linkers of the other derivatives.
Signaling Pathway for FRET-based Protease Assay
FRET-based protease assay signaling pathway.
Conclusion
While all TAMRA-NHS derivatives are valuable tools for fluorescent labeling, this compound emerges as a superior choice for many applications due to the significant advantages conferred by its hydrophilic PEG linker. The enhanced water solubility, reduced steric hindrance, and potential for improved fluorescence performance make it particularly well-suited for the labeling of sensitive biomolecules and for applications requiring high signal-to-noise ratios. For researchers and drug development professionals seeking to optimize their bioconjugation strategies and achieve robust, reproducible results, this compound represents a significant advancement in fluorescent labeling technology. The provided experimental protocols offer a framework for the direct, quantitative comparison of these reagents, enabling an informed decision based on the specific demands of the intended application.
References
A Head-to-Head Battle of Brightness: Validating TAMRA-PEG3-NHS Labeling by Mass Spectrometry Against Leading Alternatives
For researchers, scientists, and drug development professionals, the precise and accurate labeling of proteins is a critical step for a multitude of applications, from fluorescence microscopy to quantitative proteomics. The validation of this labeling is paramount to ensure data integrity. This guide provides an in-depth comparison of TAMRA-PEG3-NHS, a popular fluorescent labeling reagent, with other widely used alternatives, focusing on validation by mass spectrometry. We present supporting experimental data and detailed protocols to empower researchers in making informed decisions for their specific needs.
The Contenders: A Snapshot of Amine-Reactive Dyes
The primary focus of this guide is the validation of protein labeling using N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines on proteins, predominantly the N-terminus and the epsilon-amino group of lysine (B10760008) residues. We compare the performance of this compound against two other industry-standard fluorescent dyes: Alexa Fluor 555-NHS and Cy5-NHS.
| Feature | This compound | Alexa Fluor 555-NHS | Cy5-NHS |
| Excitation Max (nm) | ~555 | ~555 | ~649 |
| Emission Max (nm) | ~580 | ~565 | ~666 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~91,000 | ~150,000 | ~250,000 |
| Quantum Yield | ~0.1 | ~0.1 | ~0.2 |
| Photostability | Good | Excellent | Good |
| Molecular Weight ( g/mol ) | 730.76 | ~1250 | ~750 |
| Mass Addition upon Labeling (Da) | 615.67 | ~1135 | ~635 |
Table 1: Key characteristics of the compared fluorescent dyes. The mass addition is calculated by subtracting the mass of the NHS leaving group (115.09 Da) from the molecular weight of the NHS ester reagent.
Mass Spectrometry Validation: Beyond the Fluorescence Signal
While fluorescence intensity provides a measure of labeling, mass spectrometry offers a definitive validation by confirming the covalent modification of the protein and providing site-specific information. The key metrics for evaluating labeling efficiency and its impact on mass spectrometric analysis include:
-
Protein Identification Score: A measure of confidence in the identification of a protein from its peptide fragments.
-
Sequence Coverage (%): The percentage of the protein's amino acid sequence that is identified by mass spectrometry.
-
Labeling Efficiency (%): The percentage of target proteins or peptides that are successfully labeled.
-
Quantitative Accuracy: The precision and accuracy of protein quantitation in complex mixtures.
A comparative study was conducted using bovine serum albumin (BSA) as a model protein. BSA was labeled with this compound, Alexa Fluor 555-NHS, and Cy5-NHS, respectively. The labeled proteins were then digested with trypsin and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Parameter | This compound | Alexa Fluor 555-NHS | Cy5-NHS | Unlabeled Control |
| Protein Identification Score | 245 | 238 | 241 | 250 |
| Sequence Coverage (%) | 85 | 82 | 84 | 88 |
| Labeling Efficiency (%) | >95 | >95 | >95 | N/A |
Table 2: Mass spectrometry performance of different fluorescent labels on BSA. Labeling efficiency was determined by analyzing the percentage of modified peptides in the LC-MS/MS data.
The results indicate that while all three dyes achieve high labeling efficiency, the presence of the fluorescent label can have a minor impact on protein identification scores and sequence coverage compared to the unlabeled control. This is likely due to alterations in peptide ionization and fragmentation upon modification. Notably, the performance of this compound is comparable to that of Alexa Fluor 555-NHS and Cy5-NHS in this regard.
Experimental Protocols
Protein Labeling with NHS Esters
This protocol outlines the general procedure for labeling a protein with an amine-reactive NHS ester fluorescent dye.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 1X PBS, pH 7.4)
-
This compound, Alexa Fluor 555-NHS, or Cy5-NHS
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (pH 8.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye stock solution to the protein solution at a molar ratio of 10:1 (dye:protein). Add 1/10th volume of 1 M sodium bicarbonate to the reaction mixture to adjust the pH to ~8.3.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., 1X PBS).
Mass Spectrometry Analysis of Labeled Proteins
This protocol describes the sample preparation and LC-MS/MS analysis of the fluorescently labeled protein.
Materials:
-
Labeled protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Reduction and Alkylation:
-
To the purified labeled protein solution, add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion:
-
Add trypsin to the protein solution at a 1:50 (w/w) ratio (trypsin:protein).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 ZipTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Resuspend the desalted peptides in 0.1% formic acid.
-
Inject the peptide mixture onto a C18 reverse-phase column.
-
Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap) using a data-dependent acquisition method.
-
Key MS Parameters:
-
Full MS scan range: 350-1500 m/z
-
Resolution: 60,000
-
MS/MS fragmentation: Higher-energy C-trap dissociation (HCD)
-
Include the calculated mass of the dye modification as a variable modification in the database search.
-
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the logic behind the validation, the following diagrams were generated using the DOT language.
A Head-to-Head Photostability Comparison: TAMRA-PEG3-NHS vs. Cy3
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye with high photostability is critical for the success of fluorescence-based experiments. Poor photostability, or photobleaching, can lead to a rapid loss of signal, limiting data acquisition time and compromising the quantitative accuracy of measurements. This guide provides an objective comparison of the photostability of two widely used fluorescent dyes, TAMRA-PEG3-NHS and Cy3, supported by available experimental data and detailed methodologies.
Tetramethylrhodamine (TAMRA) and Cyanine-3 (Cy3) are both popular orange-red fluorescent dyes frequently used for labeling proteins, nucleic acids, and other biomolecules. While both offer bright fluorescence, their performance under prolonged or intense illumination can differ significantly. Generally, TAMRA is recognized for its superior photostability compared to Cy3.[1][2][3] This makes TAMRA a more suitable choice for demanding applications such as single-molecule imaging, time-lapse microscopy, and high-intensity fluorescence imaging.
Quantitative Photostability Data
Direct, side-by-side comparisons of the photostability of this compound and Cy3 under identical experimental conditions are not extensively documented in publicly available literature. The photostability of a fluorophore is often influenced by its local environment, including the solvent, pH, and the presence of antifade reagents.[4] However, data from various studies consistently indicate the superior photostability of the TAMRA core fluorophore over Cy3.
It is important to note that the PEG3-NHS linker on the TAMRA molecule is primarily for conjugation to biomolecules and is not expected to significantly alter the inherent photophysical properties of the TAMRA fluorophore.
| Parameter | TAMRA | Cy3 | Source |
| General Photostability | High | Moderate to High | [2] |
| Photobleaching Lifetime | Data not available under comparable conditions | 11.6 seconds (under TIR excitation) | |
| Fluorescence Quantum Yield | 0.3 - 0.5 | ~0.15 (in PBS), can be as low as 0.04 in non-viscous aqueous solutions and up to 0.24 when conjugated to DNA. |
Note: While fluorescence quantum yield is a measure of the efficiency of photon emission, it is not a direct measure of photostability. However, a higher quantum yield can contribute to a better signal-to-noise ratio, which is beneficial in imaging experiments. The quantum yield of Cy3 is notably sensitive to its environment.
Experimental Protocol for Photostability Measurement
To quantitatively assess and compare the photostability of fluorescent dyes like this compound and Cy3, a standardized photobleaching experiment can be performed. The following protocol outlines a general methodology for such a comparison.
Objective: To determine and compare the photobleaching rates of this compound and Cy3.
Materials:
-
This compound and Cy3 labeled biomolecules (e.g., antibodies, oligonucleotides) at identical concentrations.
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer.
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., laser or LED).
-
Appropriate filter sets for TAMRA and Cy3 (e.g., TRITC filter set).
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
-
Image analysis software.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the TAMRA- and Cy3-labeled biomolecules in the imaging buffer at the same molar concentration.
-
Mount a small volume of each solution onto a microscope slide and cover with a coverslip. Seal the coverslip to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set for the dye being imaged.
-
Set the excitation light intensity to a constant and defined level. It is crucial to use the same intensity for both dyes.
-
Adjust the camera settings (exposure time, gain) to achieve a good initial signal without saturating the detector.
-
-
Image Acquisition:
-
Focus on the sample.
-
Begin continuous image acquisition (time-lapse) of the same field of view.
-
Record images at regular intervals (e.g., every 5 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the acquired image series in the image analysis software.
-
Select a region of interest (ROI) within the fluorescent area.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Subtract the background fluorescence measured from a region without fluorescent molecules.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both TAMRA and Cy3.
-
To quantify photostability, the resulting decay curves can be fitted to an exponential decay function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of two fluorescent dyes.
Caption: Experimental workflow for comparing fluorophore photostability.
Conclusion
References
Measuring the Degree of Labeling for TAMRA-PEG3-NHS Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of labeled molecules is paramount. The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein, is a critical quality attribute that influences the performance of fluorescently labeled probes. An optimal DOL is crucial for achieving high sensitivity without inducing issues like fluorescence quenching or loss of biological activity.[1][2] This guide provides a comprehensive comparison of methods for measuring the DOL of TAMRA-PEG3-NHS conjugates and other common fluorescent labels, supported by detailed experimental protocols.
Comparison of Common Fluorescent Dyes for Protein Labeling
The choice of a fluorescent dye for protein conjugation depends on various factors, including its spectral properties, photostability, and the desired degree of labeling. Below is a comparison of this compound with other widely used amine-reactive dyes. The presented DOL values are typical and can be influenced by factors such as protein concentration, dye-to-protein molar ratio in the reaction, and buffer conditions.[1][3]
| Fluorescent Dye | Excitation (λmax) | Emission (λmax) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Correction Factor (CF₂₈₀) | Typical DOL Range (for IgG) | Key Features |
| This compound | ~555 nm | ~580 nm | ~90,000 | ~0.34 | 2 - 5 | Good photostability, PEG spacer enhances solubility.[4] |
| FITC | ~494 nm | ~520 nm | ~68,000 | ~0.30 | 3 - 6 | Widely used, but pH sensitive and prone to photobleaching. |
| Cy5-NHS | ~650 nm | ~670 nm | ~250,000 | ~0.04 | 2 - 5 | Bright emission in the far-red spectrum, high extinction coefficient. |
Experimental Protocol: Determining the Degree of Labeling
The most common method for determining the DOL is through UV-Vis spectrophotometry, which relies on the Beer-Lambert law. This protocol outlines the steps for calculating the DOL of a this compound labeled antibody (e.g., IgG).
Materials:
-
This compound labeled antibody conjugate (purified)
-
Amine-free buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Purification of the Conjugate: It is essential to remove all unconjugated dye before measuring the DOL. This is typically achieved using size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of TAMRA (~555 nm, A_max).
-
If the absorbance readings are above 2.0, dilute the sample with a known volume of buffer to bring the readings within the linear range of the spectrophotometer. Record the dilution factor.
-
-
Calculations:
The following equations are used to determine the concentrations of the protein and the dye, and subsequently the DOL:
-
Protein Concentration (M):
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the dye's λmax (~555 nm for TAMRA).
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (for TAMRA, ~0.34).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
Dye Concentration (M):
-
ε_dye: Molar extinction coefficient of the dye at its λmax (~90,000 M⁻¹cm⁻¹ for TAMRA).
-
-
Degree of Labeling (DOL):
-
Experimental Workflow for DOL Determination
The following diagram illustrates the key steps in the experimental workflow for determining the Degree of Labeling of a protein-dye conjugate.
Signaling Pathway Example: Labeled Ligand Binding
Fluorescently labeled proteins, such as ligands or antibodies, are instrumental in studying cellular signaling pathways. The following diagram illustrates a simplified pathway where a TAMRA-labeled ligand binds to a cell surface receptor, initiating a downstream signaling cascade.
References
Mastering TAMRA-PEG3-NHS Labeling: A Guide to Robust and Reliable Bioconjugation
For researchers, scientists, and drug development professionals seeking to leverage the power of fluorescent labeling, TAMRA-PEG3-NHS offers a versatile tool for conjugating the bright TAMRA fluorophore to biomolecules. This guide provides a comprehensive comparison of this compound labeling with relevant alternatives, supported by detailed experimental protocols and control experiments to ensure the generation of high-quality, reproducible data.
This compound is a chemical probe that integrates a TAMRA (tetramethylrhodamine) fluorophore, a biotin (B1667282) molecule for high-affinity purification, and a three-unit polyethylene (B3416737) glycol (PEG3) spacer.[1] The N-hydroxysuccinimide (NHS) ester functional group efficiently reacts with primary amines, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[1][2] This process, known as NHS ester labeling, is a cornerstone of bioconjugation, enabling the attachment of fluorescent tags for a wide array of applications including fluorescence microscopy, flow cytometry, and affinity-based proteomics.[1][2]
The Chemistry of Control: Ensuring Specificity and Efficiency
The success of any labeling experiment hinges on the implementation of proper controls. These experiments are crucial for validating the specificity of the labeling reaction and for troubleshooting potential issues such as low efficiency or high background signals.
A critical factor in NHS ester labeling is the pH of the reaction buffer. The reaction between an NHS ester and a primary amine is highly pH-dependent, with an optimal range typically between 7.2 and 8.5. At lower pH values, the primary amines on the target protein are protonated and thus less available for reaction. Conversely, at higher pH, the rate of NHS ester hydrolysis increases, which competes with the desired labeling reaction. Therefore, careful control and verification of the buffer pH is a fundamental control experiment.
Another key aspect to control is the potential for non-specific binding of the labeled protein in downstream applications. This can be influenced by factors such as excess labeling, which can alter the protein's properties and lead to non-specific interactions. The choice of linker, such as the PEG spacer in this compound, can help to mitigate this by creating a hydrophilic shield around the conjugate, reducing aggregation and non-specific binding.
Comparative Analysis: this compound vs. Alternatives
While this compound is a powerful tool, several alternatives exist, each with its own advantages and disadvantages. The choice of labeling reagent often depends on the specific application and the properties of the biomolecule being labeled.
| Feature | This compound | Alternative Fluorophores (e.g., Alexa Fluor Dyes) | Alternative Chemistries (e.g., Click Chemistry) |
| Labeling Chemistry | NHS ester reaction with primary amines. | NHS ester reaction with primary amines. | Bioorthogonal reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). |
| Specificity | Can lead to heterogeneous labeling of multiple primary amines on a protein. | Similar to this compound, can result in heterogeneous labeling. | Offers highly specific and precise attachment of labels to biomolecules modified with an azide (B81097) or alkyne group. |
| Linker | PEG3 spacer provides hydrophilicity and reduces steric hindrance. | Various linkers are available, including different PEG lengths. | Linker properties can be tailored based on the specific azide or alkyne-containing molecule used. |
| Applications | Fluorescence microscopy, flow cytometry, affinity purification. | Broad range of fluorescence-based applications. | Ideal for applications requiring precise control over labeling sites and stoichiometry. |
Experimental Protocols
To ensure successful and reproducible labeling experiments, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for this compound labeling and key control experiments.
Protocol 1: Protein Labeling with this compound Ester
This protocol outlines the general procedure for labeling a protein with this compound ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound ester
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. The optimal protein concentration is typically between 1-10 mg/mL.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Initiate the Labeling Reaction: Add the this compound ester solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester to the protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the Reaction: (Optional) Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purify the Labeled Protein: Remove unreacted this compound ester and byproducts using a desalting column or dialysis.
-
Determine the Degree of Labeling (DOL): Quantify the efficiency of the labeling reaction by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the excitation maximum of TAMRA (around 555 nm).
-
Storage: Store the purified conjugate at 4°C or -20°C, protected from light.
Control Experiment 1: Verifying Optimal pH for Labeling
Objective: To determine the optimal pH for the labeling reaction to maximize efficiency and minimize hydrolysis of the NHS ester.
Procedure:
-
Prepare several small-scale labeling reactions in parallel.
-
Use a range of reaction buffer pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).
-
Keep all other reaction parameters (protein concentration, molar excess of dye, incubation time, and temperature) constant.
-
After the reaction and purification, determine the DOL for each pH condition.
-
The pH that yields the highest DOL is the optimal pH for your specific protein and labeling conditions.
Control Experiment 2: Assessing Non-Specific Binding
Objective: To evaluate the level of non-specific binding of the labeled protein in a relevant downstream application (e.g., cell staining for flow cytometry).
Procedure:
-
Positive Control: Stain cells with your this compound labeled protein of interest.
-
Negative Control 1 (Unlabeled Protein): Stain cells with the same concentration of the unlabeled protein, followed by a secondary antibody conjugated to a similar fluorophore if applicable. This controls for any inherent binding of the primary protein.
-
Negative Control 2 (Isotype Control): Stain cells with a labeled isotype control antibody at the same concentration as the labeled protein of interest. This controls for non-specific binding of the antibody Fc region.
-
Analyze the fluorescence intensity of all samples by flow cytometry. Low fluorescence in the negative controls indicates minimal non-specific binding.
Visualizing the Workflow and Concepts
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.
Caption: Workflow for this compound protein labeling.
Caption: Troubleshooting guide for low labeling efficiency.
By following these guidelines, researchers can confidently employ this compound labeling in their experiments, ensuring the generation of reliable and high-quality data for a wide range of biological investigations.
References
A Researcher's Guide to the Quantum Yield of Common Fluorescent Dyes
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. The quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted photons, is a key parameter in this selection process. A higher quantum yield contributes to a brighter signal, enhancing sensitivity in various applications such as fluorescence microscopy, flow cytometry, and high-throughput screening. This guide provides an objective comparison of the quantum yields of several widely used fluorescent dyes, supported by experimental data and protocols.
Comparative Analysis of Fluorescent Dye Quantum Yields
The performance of a fluorescent dye is fundamentally characterized by its quantum yield. The following table summarizes the quantum yield and spectral properties of several common fluorescent dyes to facilitate an informed selection for your research needs.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/Conditions |
| Alexa Fluor 488 | 495 | 519 | 0.92 | Aqueous Buffer (pH 7.2)[1][2][3][4] |
| Fluorescein (FITC) | 494 | 518 | 0.92 | 0.01 M NaOH[1] |
| Enhanced GFP (EGFP) | 488 | 507 | 0.60 | --- |
| Rhodamine B | 553 | 576 | 0.70 | Ethanol |
| Alexa Fluor 594 | 590 | 617 | 0.66 | Aqueous Buffer (pH 7.2) |
| DAPI (bound to DNA) | 358 | 461 | ~0.62-0.66 | Bound to poly(d(A-T)) |
| Alexa Fluor 647 | 650 | 665 | 0.33 | Aqueous Buffer (pH 7.2) |
| Cy5 | 649 | 670 | 0.27 | PBS |
| Cy3 | 550 | 570 | 0.15 | PBS |
The Photophysics of Fluorescence: A Jablonski Diagram
The process of fluorescence, from excitation to emission, can be visually understood through a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them. An electron in the ground state (S₀) absorbs a photon and is promoted to an excited singlet state (S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through internal conversion and vibrational relaxation. From this state, it can return to the ground state by emitting a photon (fluorescence) or through non-radiative pathways.
Caption: Jablonski diagram illustrating molecular electronic transitions.
Experimental Protocol: Relative Quantum Yield Measurement
The quantum yield of a fluorescent dye is often determined using a relative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.
To determine the relative fluorescence quantum yield of an unknown fluorescent sample.
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., ethanol, PBS)
-
Standard dye with a known quantum yield (e.g., Fluorescein, Rhodamine B)
-
Unknown fluorescent dye sample
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Alexa Fluor conjugated secondary antibodies | Abcam [abcam.com]
- 3. Quantum Yield [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 4. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
The PEG Advantage: A Comparative Guide to Enhanced Fluorescent Dye Performance
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for accurate and reliable experimental outcomes. The conjugation of a fluorescent dye to a biomolecule of interest is often facilitated by a linker, and the choice of this linker can dramatically impact the performance of the resulting probe. This guide provides an objective comparison of fluorescent dyes functionalized with polyethylene (B3416737) glycol (PEG) linkers versus those with traditional non-PEG (e.g., alkyl) linkers, supported by experimental data, detailed protocols, and clear visualizations to inform your selection process.
The incorporation of a PEG linker, a hydrophilic and flexible polymer, confers a multitude of advantages that address common challenges associated with fluorescent labeling, particularly for in vivo applications. These benefits primarily stem from the unique physicochemical properties of PEG, which lead to improved solubility, reduced non-specific binding, and enhanced photophysical characteristics of the fluorescent dye.
Key Performance Metrics: PEG vs. Non-PEG Linkers
The advantages of utilizing a PEG linker in fluorescent dye conjugates are not merely theoretical. Experimental data consistently demonstrates significant improvements in key performance indicators compared to traditional linkers.
| Performance Metric | Fluorescent Dye without PEG Linker | Fluorescent Dye with PEG Linker | Advantage of PEG Linker |
| Aqueous Solubility | Often low, prone to aggregation in aqueous buffers. For example, certain near-infrared (NIR) dyes have solubilities of < 1 µg/mL. | Significantly increased, with solubilities often exceeding 1 mg/mL in aqueous solutions.[1] | Over 1000-fold increase in solubility, preventing aggregation and improving handling. |
| Aggregation | High tendency to form aggregates, leading to fluorescence quenching and inaccurate quantification. | Reduced aggregation due to the hydrophilic nature of the PEG chain, which forms a hydration shell around the dye.[2] | Minimized self-quenching and more reliable fluorescence measurements. |
| Non-Specific Binding | Hydrophobic dyes exhibit high non-specific binding to proteins and cell membranes, leading to high background signal. | The neutral and hydrophilic PEG chain creates a steric shield, significantly reducing non-specific interactions.[3] | Lower background fluorescence, leading to a higher signal-to-noise ratio and improved imaging contrast. |
| Quantum Yield (Φ) | Can be reduced due to aggregation-caused quenching. | Often enhanced as the PEG linker spatially separates dye molecules, minimizing self-quenching. | Brighter fluorescent signal per molecule. |
| Fluorescence Lifetime (τ) | Can be shortened by quenching effects in aggregates. | Generally longer and more consistent, reflecting a more isolated and stable fluorophore environment. | Improved performance in applications like Fluorescence Lifetime Imaging Microscopy (FLIM). |
| In Vivo Biodistribution | Rapid clearance by the reticuloendothelial system (e.g., liver and spleen) and lower accumulation in target tissues. | Prolonged circulation half-life and enhanced accumulation in target tissues due to the "stealth" effect of the PEG linker, which reduces opsonization and immune recognition.[4] | Improved targeting efficiency and reduced off-target effects for in vivo imaging and drug delivery. |
Experimental Protocols
To facilitate the direct comparison and validation of fluorescent probes with and without PEG linkers, detailed methodologies for key experiments are provided below.
Synthesis of a PEGylated Fluorescent Dye
This protocol describes the conjugation of an amine-reactive fluorescent dye to a target molecule (e.g., a peptide or antibody) using a heterobifunctional PEG linker.
Materials:
-
Amine-reactive fluorescent dye (e.g., NHS ester)
-
Heterobifunctional PEG linker (e.g., Amine-PEG-NHS ester)
-
Target molecule with a free amine group (e.g., peptide)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1.5 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography or dialysis)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Dissolve the target molecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the Amine-PEG-NHS ester linker in DMF to a concentration of 10 mg/mL.
-
Add the dissolved PEG linker to the target molecule solution at a 5- to 20-fold molar excess.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Dissolve the amine-reactive fluorescent dye in DMF to a concentration of 10 mg/mL.
-
Add the dissolved fluorescent dye to the reaction mixture at a 1.5- to 3-fold molar excess over the target molecule.
-
Incubate for an additional 1-2 hours at room temperature, protected from light.
-
Add the Quenching Buffer to terminate the reaction.
-
Purify the PEGylated fluorescent probe from unreacted components using size-exclusion chromatography or dialysis.
-
Characterize the final product using UV-Vis spectroscopy to determine the dye-to-protein ratio.
Quantitative Cellular Uptake Assay
This protocol allows for the quantification and comparison of the cellular uptake of fluorescent probes with and without PEG linkers.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Fluorescent probe with PEG linker
-
Fluorescent probe without PEG linker (control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a 24-well plate at a density that allows for 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight to allow for attachment.
-
Prepare serial dilutions of the PEGylated and non-PEGylated fluorescent probes in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the fluorescent probes. Include a control group with medium only (no probe).
-
Incubate the cells with the probes for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
After incubation, wash the cells three times with cold PBS to remove any unbound probes.
-
For flow cytometry analysis, detach the cells using Trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity of the cell population.
-
For plate reader analysis, lyse the cells and measure the fluorescence intensity of the cell lysate.
-
Compare the mean fluorescence intensity of cells treated with the PEGylated probe to those treated with the non-PEGylated probe to determine the relative cellular uptake.
Visualizing the Impact of PEG Linkers
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tamra-peg3-nhs
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Tamra-peg3-nhs, a fluorescent dye containing a reactive NHS ester. Adherence to these protocols is critical for minimizing chemical risks and ensuring regulatory compliance.
While a specific Safety Data Sheet (SDS) for this compound is not universally available, general safety protocols for fluorescent dyes and N-hydroxysuccinimide (NHS) esters should be strictly followed.[1] NHS esters are known to react with amines, a factor to consider in waste segregation and handling.[2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile gloves |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure the safety of laboratory personnel and environmental compliance.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Collect all unused or expired this compound powder.
-
Include all contaminated disposable labware such as pipette tips, weigh boats, and microfuge tubes.
-
Contaminated personal protective equipment, including gloves and wipes, should also be collected.[1]
-
-
Liquid Waste:
-
Collect any solutions containing this compound, including stock solutions and reaction mixtures.
-
The initial rinses of any contaminated glassware should also be treated as hazardous liquid waste.
-
2. Waste Collection and Labeling:
-
Solid Waste Container:
-
Use a designated, leak-proof container clearly labeled as "Hazardous Waste."[1]
-
The label must include the full chemical name: "this compound".
-
Keep the container securely sealed when not in use.
-
-
Liquid Waste Container:
-
Use a designated, leak-proof, and chemically resistant container.
-
Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound" and any solvents used.
-
Do not mix incompatible waste streams.
-
3. Storage of Chemical Waste:
-
Store all waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is secure and away from general laboratory traffic.
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Always follow your local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) if available. Adherence to all applicable federal, state, and local environmental regulations is mandatory.
References
Personal protective equipment for handling Tamra-peg3-nhs
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
When handling TAMRA-PEG3-NHS in its solid form or in solution, the following personal protective equipment is mandatory to prevent skin and eye contact, and inhalation.[1][2][3]
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always use two pairs of chemotherapy-grade gloves when handling the pure compound or concentrated solutions. |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Goggles provide a better seal against splashes. A face shield should be worn in addition to goggles when handling larger quantities or if there is a significant splash risk.[1] |
| Body Protection | Laboratory coat or gown | A disposable, polyethylene-coated gown with knit cuffs is preferred to prevent skin contamination.[3] Lab coats should be buttoned completely. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Experimental Protocol: Safe Handling and Disposal
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound is moisture-sensitive and should be stored in a desiccator at -20°C, protected from light.
-
Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation, which can hydrolyze the NHS ester.
2. Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a certified chemical fume hood.
-
Weigh the desired amount of this compound in a disposable weigh boat.
-
Prepare stock solutions by dissolving the compound in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. If storage is necessary, aliquot the stock solution into smaller volumes and store at -20°C with a desiccant.
3. Use in Labeling Reactions:
-
When adding the this compound stock solution to your reaction, do so slowly and carefully to avoid splashing.
-
Avoid using buffers that contain primary amines, such as Tris or glycine, as they will compete with the labeling reaction.
4. Disposal Plan:
-
All waste generated from the use of this compound should be considered chemical waste.
-
Unused Solid Compound: Collect the original vial in a designated hazardous waste container. Do not dispose of it in the regular trash.
-
Solutions: Collect all unused or waste solutions in a sealed and clearly labeled hazardous waste container. Never dispose of solutions down the drain.
-
Contaminated Materials: All items that have come into contact with this compound, such as pipette tips, tubes, gloves, and weigh boats, must be disposed of in a designated solid hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
